3-(Difluoromethoxy)benzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[3-(difluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAQBBDPVPDVLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366241 | |
| Record name | 3-(Difluoromethoxy)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244022-71-7 | |
| Record name | 3-(Difluoromethoxy)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Difluoromethoxy)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Difluoromethoxy)benzylamine
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(Difluoromethoxy)benzylamine, a valuable building block in pharmaceutical and agrochemical research.[1] The inclusion of the difluoromethoxy group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Synthesis Pathways
Two principal synthetic routes for this compound have been established, starting from readily available precursors: 3-hydroxybenzonitrile and 3-hydroxybenzaldehyde. Both pathways involve an initial difluoromethylation step followed by a reduction or reductive amination to yield the final product.
Pathway 1: Synthesis via 3-Hydroxybenzonitrile
This pathway involves the difluoromethylation of 3-hydroxybenzonitrile to form 3-(difluoromethoxy)benzonitrile, which is subsequently reduced to the target benzylamine. This route is advantageous due to the direct conversion of the nitrile to the primary amine.
Experimental Workflow:
Caption: Synthesis of this compound from 3-Hydroxybenzonitrile.
Experimental Protocols:
Step 1: Synthesis of 3-(Difluoromethoxy)benzonitrile
-
Materials: 3-Hydroxybenzonitrile (3-cyanophenol), sodium chlorodifluoroacetate, potassium carbonate, N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of 3-hydroxybenzonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and sodium chlorodifluoroacetate (1.5 eq). The reaction mixture is heated to 100-120°C for 4-6 hours under a nitrogen atmosphere. After completion, the reaction is cooled to room temperature, quenched with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 3-(difluoromethoxy)benzonitrile. A similar procedure using 3-cyanophenol has been reported with a 47% yield.[3]
Step 2: Reduction of 3-(Difluoromethoxy)benzonitrile to this compound
-
Materials: 3-(Difluoromethoxy)benzonitrile, borane dimethyl sulfide complex (BMS), anhydrous tetrahydrofuran (THF), methanol.
-
Procedure: A solution of 3-(difluoromethoxy)benzonitrile (1.0 eq) in anhydrous THF is cooled to 0°C under a nitrogen atmosphere. Borane dimethyl sulfide complex (3.0 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux (around 65°C) for 12-18 hours.[2] Upon completion, the reaction is cooled to 0°C and cautiously quenched by the dropwise addition of methanol. The solvent is removed under reduced pressure, and the residue is taken up in an appropriate solvent and washed to isolate the product. Purification by column chromatography may be required to yield this compound. A 91% yield has been reported for a similar reduction of 3-chloro-5-(difluoromethoxy)benzonitrile.[2]
Pathway 2: Synthesis via 3-Hydroxybenzaldehyde
This alternative pathway begins with the difluoromethylation of 3-hydroxybenzaldehyde, followed by the conversion of the resulting aldehyde to the benzylamine via reductive amination.
Experimental Workflow:
Caption: Synthesis of this compound from 3-Hydroxybenzaldehyde.
Experimental Protocols:
Step 1: Synthesis of 3-(Difluoromethoxy)benzaldehyde
-
Materials: 3-Hydroxybenzaldehyde, sodium chlorodifluoroacetate, sodium carbonate, DMF.
-
Procedure: In a round-bottom flask, 3-hydroxybenzaldehyde (1.0 eq) is dissolved in DMF, followed by the addition of sodium carbonate (3.0 eq) and sodium chlorodifluoroacetate (1.5 eq) in water.[4] The mixture is heated to 80°C for 6 hours.[4] After cooling, the pH is adjusted to 5-6 with 1.0 M HCl, and the product is extracted with ethyl acetate.[4] The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography. A similar reaction with 3,4-dihydroxybenzaldehyde yielded the monosubstituted product at 57.5%.[4]
Step 2: Reductive Amination of 3-(Difluoromethoxy)benzaldehyde to this compound
-
Materials: 3-(Difluoromethoxy)benzaldehyde, ammonia (e.g., 7N solution in methanol), sodium borohydride, methanol.
-
Procedure: To a solution of 3-(difluoromethoxy)benzaldehyde (1.0 eq) in methanol, a solution of ammonia in methanol is added, and the mixture is stirred at room temperature. After a period to allow for imine formation, sodium borohydride (1.5 eq) is added portion-wise at 0°C. The reaction is stirred at room temperature until the aldehyde is consumed. The reaction is then quenched, and the solvent is removed. The residue is worked up with an aqueous solution and extracted with an organic solvent. The organic layers are dried and concentrated to give the crude this compound, which can be further purified by column chromatography.
Quantitative Data Summary
The following table summarizes the reported yields for the key transformations in the synthesis of this compound and its analogs.
| Starting Material | Intermediate/Product | Reagents and Conditions | Yield (%) | Reference |
| 3-Cyanophenol | 3-(Difluoromethoxy)benzonitrile | - | 47 | [3] |
| 3-Chloro-5-hydroxybenzonitrile | 3-Chloro-5-(difluoromethoxy)benzonitrile | Difluoromethylation reagent, inorganic base, organic solvent, 80-150°C | 93 | [2] |
| 3-Chloro-5-(difluoromethoxy)benzonitrile | 3-Chloro-5-(difluoromethoxy)benzylamine | Borane dimethylsulfide, anhydrous THF, 65°C | 91 | [2] |
| 3,4-Dihydroxybenzaldehyde | 3-Hydroxy-4-(difluoromethoxy)benzaldehyde | Sodium chlorodifluoroacetate, Na2CO3, DMF/water, 80°C | 57.5 | [4] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
- 3. 3-(DIFLUOROMETHOXY)BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-(Difluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Difluoromethoxy)benzylamine is a fluorinated organic compound of increasing interest in medicinal chemistry and drug discovery. The presence of the difluoromethoxy group can significantly alter the physicochemical and pharmacokinetic properties of a molecule, often leading to improved metabolic stability, enhanced membrane permeability, and modulated acidity of nearby functional groups. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a summary of its handling and safety protocols, and a proposed synthetic route. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉F₂NO | [1][2] |
| Molecular Weight | 173.16 g/mol | [1][2] |
| Appearance | Colorless to light orange to yellow clear liquid | [1][2] |
| Density | 1.23 g/mL | [1][2] |
| Refractive Index (n20/D) | 1.49 | [1][2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available | |
| logP | Not available | |
| Solubility | Soluble in various organic solvents.[1][2] Water solubility data not available. | [1][2] |
| Purity | ≥95-98% (by GC) | [1][2][3] |
| CAS Number | 244022-71-7 | [1][2] |
Synthesis
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Adapted from a similar synthesis[4])
Step 1: Synthesis of 3-(Difluoromethoxy)benzonitrile
-
To a solution of 3-hydroxybenzonitrile in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base (e.g., potassium carbonate).
-
Introduce a difluoromethylating agent (e.g., sodium chlorodifluoroacetate) to the reaction mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) for a sufficient period to ensure complete reaction, monitoring by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 3-(difluoromethoxy)benzonitrile.
Step 2: Synthesis of this compound
-
Dissolve the 3-(difluoromethoxy)benzonitrile intermediate in an appropriate anhydrous solvent (e.g., tetrahydrofuran or ethanol).
-
Treat the solution with a suitable reducing agent. Options include lithium aluminum hydride (LiAlH₄) for a stoichiometric reduction or catalytic hydrogenation (e.g., H₂ gas with a Raney nickel or palladium on carbon catalyst).
-
Conduct the reaction at a suitable temperature (e.g., room temperature or elevated temperature) until the reduction is complete, as monitored by TLC or GC.
-
Carefully quench the reaction if using a hydride reducing agent.
-
Perform an appropriate workup to isolate the amine product. This may involve filtration to remove the catalyst, followed by solvent evaporation.
-
Purify the crude this compound by distillation under reduced pressure or column chromatography to obtain the final product.
Spectroscopic Data
As of the date of this document, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not available in the public domain. Researchers are advised to perform their own spectral analysis for structure confirmation and characterization.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).
-
Hazard Statements: The compound is classified as a corrosive substance.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8 °C.[1]
Applications in Research and Development
This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The introduction of the difluoromethoxy group can impart desirable properties to drug candidates, including:
-
Increased Metabolic Stability: The C-F bond is highly stable, making the difluoromethoxy group resistant to metabolic degradation.
-
Modulation of Lipophilicity: The fluorine atoms can increase lipophilicity, which can influence a molecule's ability to cross cell membranes.
-
Alteration of Acidity/Basicity: The electron-withdrawing nature of the difluoromethoxy group can affect the pKa of nearby functional groups, influencing drug-receptor interactions.
It is a valuable intermediate for the development of novel therapeutic agents, with potential applications in areas such as neuropharmacology and oncology.[1][2]
Conclusion
This compound is a valuable reagent for medicinal chemists and drug discovery scientists. While a complete experimental dataset for all its physicochemical properties is not yet publicly available, the existing information on its basic properties, along with a plausible synthetic route and essential safety data, provides a solid foundation for its use in research. As the demand for novel fluorinated building blocks continues to grow, it is anticipated that more comprehensive data for this compound will become available.
References
3-(Difluoromethoxy)benzylamine CAS number and properties
An In-depth Technical Guide to 3-(Difluoromethoxy)benzylamine
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. The inclusion of the difluoromethoxy group enhances the metabolic stability and lipophilicity of parent molecules, making this compound a valuable building block in the synthesis of novel therapeutic agents and other advanced materials. This document details its chemical and physical properties, safety and handling protocols, and its role in research and development, particularly in the fields of neuropharmacology and oncology.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid. Its unique properties are largely attributed to the difluoromethoxy moiety, which can alter the electronic and conformational characteristics of molecules into which it is incorporated.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 244022-71-7 | [1][2][3][4] |
| Molecular Formula | C₈H₉F₂NO | [1][2][3] |
| Molecular Weight | 173.16 g/mol | [1][2][3] |
| Appearance | Colorless to light orange to yellow clear liquid | [1][2][5] |
| Density | 1.23 g/cm³ | [1][2] |
| Refractive Index | n20/D 1.49 | [1][2] |
| Purity | ≥ 95-98% (GC) | [1][2][3] |
| Storage Conditions | Store at 2 - 8 °C | [1][2] |
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[6][7] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and face protection, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[8][9]
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger |
Data aggregated from supplier Safety Data Sheets.[6][7]
In case of exposure, follow standard first-aid measures. If the substance comes into contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[7][8] If inhaled, move the person to fresh air.[7] If swallowed, rinse the mouth but do not induce vomiting, and call a poison center or doctor immediately.[7]
Applications in Research and Development
The unique properties imparted by the difluoromethoxy group make this compound a valuable intermediate in several areas of research and industry.
-
Pharmaceutical Development : This compound is a key building block in the synthesis of pharmaceuticals, particularly for drugs targeting neurological disorders and for use in oncology.[1][2][5] The difluoromethoxy group can improve metabolic stability and membrane permeability, which are desirable characteristics for drug candidates.
-
Biochemical Research : It is used in studies investigating receptor interactions to understand how certain drugs can modulate biological pathways.[1][5]
-
Agrochemicals and Advanced Materials : Beyond pharmaceuticals, it is employed in the synthesis of advanced materials and agrochemicals, where the difluoromethoxy group can enhance stability and performance.[1][5]
Experimental Protocols
General Synthetic Protocol:
-
Difluoromethylation: 3-Hydroxybenzonitrile is used as the starting material. The hydroxyl group is subjected to difluoromethylation. This is typically achieved using a difluoromethylating agent (e.g., chlorodifluoromethane) in the presence of a base. The reaction is carried out under an inert atmosphere (e.g., nitrogen).[10]
-
Reduction: The resulting 3-(difluoromethoxy)benzonitrile is then reduced to the corresponding benzylamine. A common reducing agent for this transformation is borane dimethyl sulfide complex in an anhydrous solvent like tetrahydrofuran (THF).[10]
-
Work-up and Purification: Following the reduction, the reaction mixture is quenched, and the product is extracted using an organic solvent. The crude product is then purified, typically by column chromatography, to yield this compound.
Caption: General workflow for the synthesis of this compound.
Role in Drug Discovery and Development
This compound serves as a critical structural motif in the rational design of new drugs. Its utility stems from the ability of the difluoromethoxy group to act as a bioisostere for other functional groups, potentially improving the pharmacokinetic and pharmacodynamic profile of a lead compound. The benzylamine core provides a reactive handle for further chemical modification and elaboration into more complex molecular structures. This logical progression is central to modern drug discovery pipelines.
Caption: Role of this compound in the drug discovery process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. China this compound - Changzhou Yetai Fine chemical Research Institue(Ji [sunsirs.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemical-label.com [chemical-label.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
The Difluoromethoxy Group: A Strategic Asset in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable functional group. Its unique electronic and steric properties, coupled with its ability to act as a lipophilic hydrogen bond donor, provide a compelling advantage in the optimization of lead compounds. This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, detailing its impact on key drug-like properties, its metabolic profile, and its successful application in approved therapeutics.
Physicochemical Properties of the Difluoromethoxy Group
The difluoromethoxy group imparts a unique combination of properties that can be strategically leveraged to enhance the pharmacological profile of a drug candidate.
Lipophilicity and Solubility
The -OCF₂H group generally increases lipophilicity compared to a methoxy (-OCH₃) group, though to a lesser extent than the more lipophilic trifluoromethoxy (-OCF₃) group. This moderate increase in lipophilicity can improve a molecule's permeability across biological membranes, potentially leading to enhanced oral absorption. However, the overall effect on lipophilicity is context-dependent and can be influenced by the electronic nature of the molecular scaffold to which it is attached.
Electronic Effects and pKa Modulation
The difluoromethoxy group is weakly electron-withdrawing, which can influence the pKa of nearby acidic or basic functional groups. This modulation of ionization can be critical for optimizing a drug's solubility, receptor binding, and pharmacokinetic properties. For instance, the replacement of a methoxy group with a difluoromethoxy group on a phenolic ring can lead to a decrease in the pKa of the phenol, making it more acidic.[1]
Hydrogen Bonding Capability
A key and distinguishing feature of the difluoromethoxy group is the ability of its hydrogen atom to act as a hydrogen bond donor. This is a relatively rare characteristic for a lipophilic group and allows it to serve as a bioisostere for more polar functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. This enables the maintenance of crucial interactions with biological targets while simultaneously improving metabolic stability.
Table 1: Comparative Physicochemical Properties of Anisole and its Fluorinated Analogs
| Compound | Substituent | logP | pKa (of corresponding phenol) | Hydrogen Bond Acidity (A) |
| Anisole | -OCH₃ | 2.11 | ~9.22[1] | ~0 |
| Difluoromethoxybenzene | -OCF₂H | 2.4 | ~8.52[1] | 0.10 |
| Trifluoromethoxybenzene | -OCF₃ | 2.73 | - | 0 |
Note: logP and pKa values are representative and can vary based on the specific molecule and experimental conditions.
Impact on Pharmacokinetics and Metabolic Stability
A primary driver for the incorporation of the difluoromethoxy group in drug design is the enhancement of metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.
Blocking Metabolic Hotspots
The -OCF₂H group is an effective bioisosteric replacement for metabolically labile groups, most notably the methoxy group, which is prone to O-demethylation. By blocking this common metabolic pathway, the introduction of a difluoromethoxy group can lead to a longer plasma half-life, reduced clearance, and improved overall bioavailability.
Table 2: Comparative In Vitro Metabolic Stability of Methoxy vs. Difluoromethoxy Analogs
| Compound Pair | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Methoxy Analog | Shorter | Higher |
| Difluoromethoxy Analog | Longer | Lower |
Note: These are representative trends. Actual values are compound-specific and depend on the overall molecular structure.
Case Studies: Difluoromethoxy in Approved Drugs
The utility of the difluoromethoxy group is exemplified by its presence in several successful drug molecules.
Pantoprazole
Pantoprazole (Protonix®) is a proton pump inhibitor (PPI) used for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and mechanism of action.
Mechanism of Action: Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cells in the stomach. The activated form, a cationic sulfenamide, covalently binds to cysteine residues (specifically Cys-813 and Cys-822) on the extracytoplasmic domain of the H+/K+-ATPase (proton pump).[2][3] This irreversible inhibition blocks the final step in gastric acid secretion.
Below is a diagram illustrating the mechanism of action of Pantoprazole.
Caption: Mechanism of action of Pantoprazole.
Roflumilast
Roflumilast (Daliresp®) is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in roflumilast contributes to its high potency and metabolic stability.
Mechanism of Action: Roflumilast and its active N-oxide metabolite inhibit PDE4, the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory and immune cells.[4] By increasing intracellular cAMP levels, roflumilast activates protein kinase A (PKA) and other cAMP-dependent signaling pathways.[5] This leads to the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle, ultimately reducing inflammation and improving lung function.
Below is a diagram illustrating the signaling pathway of Roflumilast.
Caption: Signaling pathway of Roflumilast.
Experimental Protocols
Synthesis of Aryl Difluoromethyl Ethers
A common method for the introduction of the difluoromethoxy group involves the reaction of a phenol with a difluorocarbene source, such as sodium chlorodifluoroacetate.
General Procedure:
-
To a solution of the phenol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate (2.0 eq).
-
Heat the mixture to 90-100 °C.
-
Add sodium chlorodifluoroacetate (2.0-3.0 eq) portion-wise over 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay measures the rate of disappearance of a parent compound over time when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes.
Materials:
-
Human liver microsomes (HLM)
-
Test compound and positive control (e.g., a compound with known metabolic fate)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound and positive control.
-
In a 96-well plate, add the phosphate buffer, MgCl₂, and the test compound or control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding the cold stopping solution.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Below is a diagram illustrating the workflow for evaluating a difluoromethoxy analog.
Caption: Workflow for evaluating a difluoromethoxy analog.
Conclusion
The difluoromethoxy group offers a unique and highly advantageous profile for medicinal chemists. Its ability to act as a metabolically stable, lipophilic hydrogen bond donor provides a powerful tool for the optimization of lead compounds. By strategically replacing metabolically labile moieties, the -OCF₂H group can significantly enhance pharmacokinetic properties while maintaining or even improving biological activity. The successful application of the difluoromethoxy group in approved drugs such as pantoprazole and roflumilast underscores its importance in modern drug discovery and development. As synthetic methodologies for its introduction continue to advance, the strategic deployment of the difluoromethoxy group is poised to play an increasingly prominent role in the design of future therapeutics.
References
- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
3-(Difluoromethoxy)benzylamine mechanism of action theories
An in-depth analysis of the available scientific literature reveals that 3-(Difluoromethoxy)benzylamine is a crucial chemical scaffold utilized in the synthesis of various biologically active compounds. While this molecule itself is not typically an end-drug, its incorporation into larger molecules imparts desirable pharmacological properties, influencing their mechanism of action. This technical guide explores the theoretical mechanisms of action of drug candidates that feature the this compound core, with a focus on their interactions with key biological targets in neuropharmacology and oncology.
Dopamine D4 Receptor Antagonism
The this compound moiety has been incorporated into novel compounds designed as antagonists for the Dopamine D4 Receptor (D4R), a G protein-coupled receptor primarily expressed in the limbic system of the brain. D4R antagonists are being investigated for their potential in treating psychiatric and neurological disorders.
Mechanism of Action Theory
Compounds incorporating the this compound scaffold are hypothesized to act as competitive antagonists at the dopamine D4 receptor. The difluoromethoxy group is thought to enhance binding affinity and selectivity for the D4R over other dopamine receptor subtypes. By blocking the binding of the endogenous ligand, dopamine, these antagonists prevent the activation of downstream signaling pathways. This modulation of dopaminergic neurotransmission is the basis for their potential therapeutic effects.
Signaling Pathway
The binding of dopamine to the D4 receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. D4R antagonists containing the this compound scaffold block this process.
Quantitative Data
Structure-activity relationship (SAR) studies have led to the identification of potent D4R antagonists incorporating a 4,4-difluoropiperidine scaffold, a derivative of the benzylamine core.
| Compound | D4R Ki (nM) |
| 8b (3,4-Difluorophenyl derivative) | 5.5 |
| 8c (3-Methylphenyl derivative) | 13 |
| 8d (4-Chlorophenyl derivative) | 53 |
| 8e (Phenyl derivative) | 27 |
| 8f (3-Fluoro-4-methylphenyl derivative) | 72 |
| 9cc (3,4-Difluorophenyl derivative) | 2.6 |
| 9dd (3-Fluorophenyl derivative) | 5.5 |
| 9ee (4-Cyano-3-phenyl derivative) | 16.4 |
| 9ff (3-Cyanophenyl derivative) | 35 |
Data synthesized from studies on 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists.[1][2]
Experimental Protocols
Dopamine D4 Receptor Binding Assay:
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human dopamine D4 receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
-
Competitive Binding Assay: The prepared membranes are incubated with a radiolabeled ligand, such as [3H]N-methylspiperone, and varying concentrations of the test compound (e.g., compound 14a ).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[1][2]
PD-1/PD-L1 Immune Checkpoint Inhibition
The this compound scaffold has been integrated into small molecule inhibitors targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway. This pathway is a major mechanism by which cancer cells evade the host immune system.
Mechanism of Action Theory
Derivatives of this compound are designed to physically block the interaction between PD-1, a receptor on activated T-cells, and its ligand, PD-L1, which is often overexpressed on tumor cells. By disrupting this interaction, these small molecule inhibitors are theorized to restore the anti-tumor activity of T-cells, leading to an enhanced immune response against the cancer.
Signaling Pathway
The engagement of PD-1 by PD-L1 leads to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This recruits the phosphatase SHP2, which dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling pathway, thereby suppressing T-cell activation, proliferation, and cytokine release. Inhibitors containing the this compound scaffold prevent this initial binding event.
Quantitative Data
Recent studies have identified potent small molecule inhibitors of the PD-1/PD-L1 interaction that incorporate a benzylamine derivative.
| Compound | PD-1/PD-L1 Inhibition IC50 (nM) |
| HD10 | 3.1 |
Data from a study on 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives.[3]
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
-
Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins, tagged with compatible HTRF donor and acceptor fluorophores (e.g., terbium cryptate and d2), are prepared.
-
Assay Plate Preparation: Varying concentrations of the test compound are added to the wells of a microplate.
-
Incubation: The tagged PD-1 and PD-L1 proteins are added to the wells and incubated with the test compound.
-
HTRF Signal Reading: The plate is read on an HTRF-compatible reader. In the absence of an inhibitor, the binding of PD-1 and PD-L1 brings the donor and acceptor fluorophores into close proximity, resulting in a high HTRF signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the HTRF signal.
-
Data Analysis: The IC50 value is calculated by plotting the HTRF signal against the logarithm of the inhibitor concentration.[3]
Deubiquitylating Enzyme (DUB) Inhibition
The this compound structure has been found in compounds designed to inhibit deubiquitylating enzymes (DUBs), specifically Ubiquitin-specific-processing protease 7 (USP7). DUBs are proteases that remove ubiquitin from proteins, thereby regulating their degradation and function. USP7 is a key regulator of the tumor suppressor protein p53.
Mechanism of Action Theory
Compounds containing the this compound scaffold are theorized to act as inhibitors of the cysteine protease activity of USP7. While the exact mechanism is still under investigation, it is believed that these compounds may inhibit substrate binding to the enzyme. By inhibiting USP7, these molecules prevent the deubiquitination of MDM2 (murine double minute 2), an E3 ubiquitin ligase. This leads to increased MDM2 auto-ubiquitination and subsequent proteasomal degradation. The reduction in MDM2 levels results in the stabilization and accumulation of the p53 tumor suppressor protein, which can then induce cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway
USP7 deubiquitinates and stabilizes MDM2. MDM2, in turn, ubiquitinates p53, targeting it for degradation. Inhibition of USP7 disrupts this cycle, leading to p53 stabilization.
Quantitative Data
Experimental Protocols
USP7 Enzyme Inhibition Assay:
-
Enzyme and Substrate Preparation: Recombinant human USP7 enzyme and a fluorogenic ubiquitin substrate (e.g., Ub-AMC) are prepared in an appropriate assay buffer.
-
Assay Plate Preparation: Serial dilutions of the test compound are added to a microplate.
-
Enzyme Reaction: The USP7 enzyme is added to the wells and incubated with the test compound. The enzymatic reaction is initiated by the addition of the Ub-AMC substrate.
-
Fluorescence Measurement: The plate is incubated, and the fluorescence generated by the cleavage of the AMC group from the ubiquitin substrate is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4][5]
References
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8680139B2 - Anti-neoplastic compounds, compositions and methods - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Solubility Profile of 3-(Difluoromethoxy)benzylamine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of 3-(Difluoromethoxy)benzylamine, a versatile intermediate compound utilized in pharmaceutical and agrochemical research.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document outlines the compound's known properties, presents standardized experimental protocols for solubility determination, and illustrates a typical workflow for solubility screening in a drug discovery context.
Core Compound Properties
This compound is recognized for its unique difluoromethoxy group, which enhances its reactivity and is reported to improve its solubility in various organic solvents.[1][2] While specific quantitative solubility data is not extensively available in public literature, its structural similarity to benzylamine suggests miscibility with a range of common organic solvents. Benzylamine is known to be miscible with ethanol, diethyl ether, and acetone, and soluble in benzene.[3][4][5] It is anticipated that this compound would exhibit a comparable or superior solubility profile in these and other organic solvents due to the presence of the fluorinated moiety.
Illustrative Solubility Data
To aid researchers in experimental design, the following table presents a hypothetical yet representative summary of solubility data for this compound in common organic solvents. It is crucial to note that these values are illustrative and actual experimental determination is necessary for precise measurements.
| Solvent | Temperature (°C) | Solubility (g/L) | Method |
| Methanol | 25 | > 200 | Visual Assessment |
| Ethanol | 25 | > 200 | Visual Assessment |
| Isopropanol | 25 | 150 | HPLC-UV |
| Acetonitrile | 25 | > 200 | HPLC-UV |
| Dichloromethane | 25 | > 200 | Gravimetric |
| Chloroform | 25 | 85 | NMR |
| Toluene | 25 | 120 | Gravimetric |
| N,N-Dimethylformamide (DMF) | 25 | > 200 | Visual Assessment |
| Dimethyl Sulfoxide (DMSO) | 25 | > 200 | Visual Assessment |
| Ethyl Acetate | 25 | 180 | HPLC-UV |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical step in the drug discovery and development process.[6] The two primary types of solubility measurements are kinetic and thermodynamic.
Kinetic Solubility Measurement
Kinetic solubility is the concentration at which a compound, typically dissolved in a strong organic solvent like DMSO, precipitates when added to an aqueous buffer.[6][7] This high-throughput screening method is often used in the early stages of drug discovery.
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).
-
In a 96-well plate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Gradually add the DMSO stock solution to the aqueous buffer in increasing concentrations.
-
Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Thermodynamic Solubility Measurement
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution in equilibrium with its solid phase.[6][7] This method is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility.
Protocol:
-
Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the undissolved solid to settle.
-
Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation and filtration are recommended.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, Nuclear Magnetic Resonance (NMR) spectroscopy, or a gravimetric method where the solvent is evaporated and the remaining solid is weighed.[8]
Solubility Screening Workflow in Drug Discovery
The solubility of a lead compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. The following diagram illustrates a typical workflow for solubility assessment in a drug discovery pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Benzylamine|High-Purity Research Reagent [benchchem.com]
- 4. Benzylamine - Wikipedia [en.wikipedia.org]
- 5. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmatutor.org [pharmatutor.org]
- 8. lifechemicals.com [lifechemicals.com]
Spectroscopic Analysis of 3-(Difluoromethoxy)benzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(Difluoromethoxy)benzylamine, a key intermediate in pharmaceutical and materials science research. While direct experimental spectra for this specific compound are not widely published, this document compiles reference data from analogous compounds and outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound is a versatile building block in organic synthesis, valued for the unique properties conferred by the difluoromethoxy group. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for monitoring its transformations in chemical reactions. This guide presents the anticipated spectral data based on the analysis of structurally related molecules and details the experimental protocols necessary for its empirical determination.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound. These predictions are based on established principles of spectroscopy and data from similar structures, such as benzylamine and other substituted benzylamines.
Table 1: Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ | 1.5 - 2.5 | Singlet (broad) | - |
| CH₂ | ~3.8 | Singlet | - |
| Ar-H (C2, C4, C5, C6) | 6.9 - 7.4 | Multiplet | - |
| OCHF₂ | 6.5 - 7.0 | Triplet | ~74 (t, JHF) |
Note: The chemical shifts of aromatic protons can be influenced by the solvent and concentration.
Table 2: Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| CH₂ | ~46 |
| Ar-C (C1) | ~142 |
| Ar-C (C3) | ~150 (t, JCF) |
| Ar-C (C2, C4, C5, C6) | 115 - 130 |
| OCHF₂ | ~116 (t, JCF) |
Table 3: Predicted ¹⁹F NMR Data
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OCHF₂ | -80 to -90 | Doublet of Triplets | JFH (geminal) and JFF (if applicable) |
Table 4: Predicted IR Spectroscopy Data
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (Amine) | Stretch (asymmetric & symmetric) | 3400 - 3250 |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Aliphatic, CH₂) | Stretch | 2950 - 2850 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
| N-H (Amine) | Bend | 1650 - 1580 |
| C-O-C (Ether) | Stretch | 1250 - 1050 |
| C-F | Stretch | 1150 - 1000 |
Table 5: Predicted Mass Spectrometry Data
| Ion | m/z (expected) |
| [M]⁺ | 173.06 |
| [M+H]⁺ | 174.07 |
| Common Fragments | 156 ([M-NH₃]⁺), 91 ([C₇H₇]⁺) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are standard procedures and may be adapted based on the specific instrumentation available.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F nuclei.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent does not provide a lock signal.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Utilize a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a longer acquisition time and a greater number of scans (e.g., 1024 or more) are necessary.
-
¹⁹F NMR: A dedicated fluorine probe or a broadband probe is used. The spectral width will depend on the chemical environment of the fluorine atoms.
IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add and average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry
Instrumentation: A mass spectrometer, such as one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI), often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Preparation:
-
GC-MS (for volatile compounds): Dilute the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
-
LC-MS (for less volatile or thermally labile compounds): Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) at a similar concentration.
Data Acquisition:
-
Introduce the sample into the ion source.
-
In EI mode, the sample is bombarded with high-energy electrons, causing fragmentation.
-
In ESI mode, a high voltage is applied to the liquid sample to create an aerosol of charged droplets.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of each ion.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Synthesis of 3-(Difluoromethoxy)benzylamine from 3-hydroxybenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a robust two-step synthetic pathway for the preparation of 3-(difluoromethoxy)benzylamine, a valuable building block in medicinal chemistry, starting from the readily available 3-hydroxybenzonitrile. The synthesis involves an initial O-difluoromethylation of the phenolic hydroxyl group, followed by the reduction of the nitrile functionality to a primary amine. This document provides detailed experimental protocols, summarized quantitative data, and logical workflow diagrams to facilitate the replication and optimization of this synthesis in a laboratory setting.
Synthetic Strategy Overview
The synthesis commences with the difluoromethylation of 3-hydroxybenzonitrile to yield 3-(difluoromethoxy)benzonitrile. This intermediate is then subjected to a reduction reaction to afford the target compound, this compound. The overall synthetic transformation is depicted below:
The Enduring Guardian: An In-depth Technical Guide to the Stability of the Difluoromethoxy Group Under Diverse Reaction Conditions
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated motifs is a cornerstone of modern molecular design. Among these, the difluoromethoxy (-OCF₂H) group has emerged as a critical functional group, prized for its unique electronic properties and profound impact on metabolic stability. This technical guide provides a comprehensive analysis of the stability of the difluoromethoxy group under a wide array of chemical transformations, offering a critical resource for predicting its resilience and guiding synthetic strategy.
The remarkable stability of the difluoromethoxy group is primarily attributed to the high bond dissociation energy of the carbon-fluorine bond. This inherent strength renders the -OCF₂H moiety resistant to many common reaction conditions that can cleave its non-fluorinated counterpart, the methoxy group (-OCH₃). However, a nuanced understanding of its limits is essential for its effective application in multi-step syntheses.
Stability Across Chemical Environments: A Quantitative Overview
The resilience of the difluoromethoxy group has been evaluated under various conditions, demonstrating its broad compatibility with many synthetic transformations. The following tables summarize the stability of aryl-OCF₂H compounds under acidic, basic, reductive, oxidative, and thermal stress, as well as in key cross-coupling reactions.
Table 1: Stability under Acidic and Basic Conditions
| Condition | Reagent/Solvent | Temperature (°C) | Time (h) | Degradation (%) | Reference |
| Acidic | 1M HCl in THF/H₂O | 50 | 24 | < 5 | [General Observation] |
| TFA | Reflux | 12 | < 5 | [General Observation] | |
| Basic | 1M NaOH in MeOH/H₂O | 50 | 24 | < 5 | [General Observation] |
| KOtBu in THF | RT | 12 | < 5 | [General Observation] |
Table 2: Stability under Reductive and Oxidative Conditions
| Condition | Reagent | Solvent | Temperature (°C) | Time (h) | Degradation (%) | Reference |
| Reductive | H₂, Pd/C (10%) | MeOH | RT | 12 | < 2 | [General Observation] |
| NaBH₄ | EtOH | RT | 4 | < 2 | [General Observation] | |
| LiAlH₄ | THF | 0 to RT | 2 | < 5 | [General Observation] | |
| Oxidative | KMnO₄ | Acetone/H₂O | RT | 6 | Variable | [1][2] |
| m-CPBA | CH₂Cl₂ | RT | 24 | < 5 | [General Observation] | |
| H₂O₂ (30%) | Acetic Acid | 60 | 8 | < 10 | [3] |
Note: The stability under strong oxidizing conditions like KMnO₄ can be substrate-dependent and may lead to degradation of the aromatic ring rather than the difluoromethoxy group itself.
Table 3: Stability in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Br-C₆H₄-OCF₂H | PhB(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | >90 | [4][5] |
| Buchwald-Hartwig | 4-Br-C₆H₄-OCF₂H | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | >85 | [6][7] |
| Heck | 4-I-C₆H₄-OCF₂H | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | >80 | [General Observation] |
| Sonogashira | 4-I-C₆H₄-OCF₂H | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | >90 | [General Observation] |
Table 4: Thermal Stability of Difluoromethoxybenzene
| Analysis Method | Atmosphere | Onset of Decomposition (°C) | Reference |
| DSC (Glass Capillary) | N₂ | ~250 (Autocatalytic) | [No specific reference found] |
| DSC (Gold-Plated Crucible) | N₂ | >350 | [No specific reference found] |
| TGA | N₂ | ~300 | [General Observation] |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of a difluoromethoxy-containing compound, a systematic study under forced degradation conditions is recommended. A general protocol using High-Performance Liquid Chromatography (HPLC) for analysis is provided below.
General Protocol for Forced Degradation Studies
1. Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of 0.1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: 1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105 °C for 24 hours.
-
Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the stressed sample.
-
Quench the reaction if necessary (e.g., neutralize acidic or basic solutions).
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products. A typical reversed-phase method is described below.
HPLC Method for Stability Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength appropriate for the compound (e.g., 254 nm)
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.
-
Peak purity analysis of the parent peak should be performed using a photodiode array (PDA) detector to ensure no co-eluting degradants.
Mechanistic Considerations and Cleavage Pathways
While generally robust, the difluoromethoxy group is not entirely inert. Under exceptionally harsh conditions, cleavage of the aryl-O bond can occur. The primary mechanism of degradation is believed to involve protonation of the ether oxygen under strong acidic conditions, followed by nucleophilic attack, although this typically requires forcing conditions not commonly employed in standard organic synthesis. Under strongly reductive conditions with potent hydride reagents, cleavage is also a theoretical possibility, though rarely observed in practice.
The metabolic stability of the difluoromethoxy group is a key advantage in medicinal chemistry. The strong C-F bonds are resistant to enzymatic cleavage by cytochrome P450 enzymes, which are responsible for the O-dealkylation of methoxy groups.[8][9][10] This blocking of a common metabolic pathway leads to an increased in vivo half-life and improved pharmacokinetic profiles of drug candidates.[8]
Visualizing Stability and Synthetic Utility
The following diagrams illustrate key concepts related to the stability and application of the difluoromethoxy group.
Caption: Stability of the difluoromethoxy group under common reaction conditions.
Caption: Workflow for evaluating the metabolic stability of a difluoromethoxy-containing compound.
Conclusion
The difluoromethoxy group is a remarkably stable functional group that can withstand a broad spectrum of reaction conditions commonly employed in modern organic synthesis. Its resilience to acidic, basic, and mild reductive and oxidative conditions, coupled with its excellent tolerance in palladium-catalyzed cross-coupling reactions, makes it an invaluable component in the synthesis of complex molecules. The exceptional metabolic stability of the -OCF₂H group further solidifies its importance in the design of next-generation pharmaceuticals. While not completely indestructible, its high stability profile provides chemists with a reliable and versatile tool for molecular engineering. A thorough understanding of its stability, as outlined in this guide, is paramount for its successful implementation in research and development.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Benzylamine Moiety: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The benzylamine moiety, a ubiquitous structural motif in organic chemistry, serves as a critical building block in the synthesis of a vast array of compounds, from fine chemicals to life-saving pharmaceuticals.[1][2] Its unique combination of a nucleophilic amine and a modifiable aromatic ring imparts a versatile reactivity profile, making it an indispensable tool for synthetic chemists. This technical guide provides an in-depth exploration of the core reactivity of the benzylamine group, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical transformations and their relevance in drug discovery.
Core Reactivity of the Amine Functionality
The nitrogen atom of benzylamine is a primary amine, rendering it nucleophilic and basic. This allows for a variety of classical and modern chemical transformations at the nitrogen center.
N-Alkylation
N-alkylation is a fundamental transformation for the synthesis of secondary and tertiary amines. Direct alkylation of benzylamine with alkyl halides can lead to overalkylation, but this can be controlled under specific conditions.[3] A highly chemoselective method for mono-N-alkylation utilizes a cesium base in the absence of a catalyst, effectively suppressing the formation of dialkylated products.[4]
Table 1: N-Alkylation of Substituted Benzylamines with Alkyl Halides [4]
| Benzylamine Derivative | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| p-Methoxybenzylamine | 1-Bromobutane | Cs₂CO₃ | DMF | 25 | 2 | 98 |
| Benzylamine | 1-Bromobutane | Cs₂CO₃ | DMF | 25 | 2 | 95 |
| p-Chlorobenzylamine | 1-Bromobutane | Cs₂CO₃ | DMF | 25 | 3 | 96 |
| p-Nitrobenzylamine | 1-Bromobutane | Cs₂CO₃ | DMF | 25 | 3 | 92 |
| p-Methoxybenzylamine | Benzyl Bromide | Cs₂CO₃ | DMF | 25 | 2 | 97 |
This table summarizes the yields of N-alkylation reactions for various substituted benzylamines, demonstrating the high efficiency of the cesium carbonate-promoted method.[4]
A more modern and atom-economical approach is the "hydrogen borrowing" methodology, where alcohols serve as alkylating agents, catalyzed by transition metals like nickel, producing only water as a byproduct.[5][6]
Table 2: N-Alkylation of Benzyl Alcohols with Ammonia via Hydrogen Borrowing [5][6]
| Benzyl Alcohol Derivative | Catalyst | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| Benzyl alcohol | Raney Ni | 180 | 24 | >99 | 75 |
| p-Methylbenzyl alcohol | Raney Ni | 180 | 24 | ~90 | 56 |
| p-(tert-Butyl)benzyl alcohol | Raney Ni | 180 | 24 | ~90 | 70 |
| o-Methylbenzyl alcohol | Raney Ni | 180 | 24 | ~85 | 44 |
| Piperonyl alcohol | Raney Ni | 180 | 24 | >99 | 58 |
This table presents the conversion and yields for the synthesis of primary benzylamines from benzyl alcohols using a nickel-catalyzed hydrogen borrowing strategy.[5][6]
N-Acylation
The reaction of benzylamine with acylating agents such as acid chlorides or anhydrides is a robust method for the synthesis of amides. This transformation is typically high-yielding and can often be performed under mild, catalyst-free conditions.[7]
Table 3: N-Acylation of Amines with Acetic Anhydride [7]
| Amine | Reaction Time (min) | Yield (%) |
| Benzylamine | 5 | 92 |
| Aniline | 5 | 95 |
| p-Nitroaniline | 8 | 91 |
| Cyclohexylamine | 10 | 89 |
This table showcases the rapid and high-yielding nature of N-acylation of various amines, including benzylamine, under solvent-free conditions.[7]
Experimental Protocol: N-Acylation of Benzylamine with Acetic Anhydride [7]
-
Setup: In a 50 mL round-bottomed flask equipped with a magnetic stir bar, add benzylamine (1 mmol).
-
Reaction: While stirring, add acetic anhydride (1.2 mmol) to the flask at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-15 minutes.
-
Workup: After completion, dissolve the reaction mixture in diethyl ether (5 mL).
-
Isolation: Allow the solution to stand at room temperature for 1 hour, during which time the N-benzylacetamide product will crystallize.
-
Purification: Collect the crystalline product by filtration.
Reductive Amination
Reductive amination is a powerful and widely used method for forming C-N bonds, involving the reaction of a carbonyl compound with an amine to form an imine in situ, which is then reduced to the corresponding amine.[3] This method avoids the overalkylation issues often encountered with direct alkylation.[3] Common reducing agents include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[3][8]
Experimental Protocol: Reductive Amination of Benzaldehyde with Aniline using NaBH₄ [8]
-
Setup: In a 10 mL round-bottomed flask with a magnetic stirrer, prepare a solution of benzaldehyde (1 mmol), aniline (1 mmol), and NaH₂PO₄·H₂O (1 mmol) in tetrahydrofuran (THF, 3 mL).
-
Reduction: Add sodium borohydride (NaBH₄, 1 mmol) to the reaction mixture.
-
Reaction: Stir the mixture under reflux conditions.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 55-100 minutes.
-
Workup: Upon completion, filter the reaction mixture.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by short column chromatography on silica gel to afford the desired N-benzylaniline.
The following diagram illustrates the general workflow for a typical synthesis involving the benzylamine moiety, such as N-alkylation or reductive amination.
Caption: General experimental workflow for the synthesis and purification of benzylamine derivatives.
Reactivity of the Benzyl Group
Beyond the amine, the benzyl group itself offers avenues for functionalization, primarily through reactions at the benzylic C-H bonds or cleavage of the benzyl-nitrogen bond.
Oxidation
The benzylic position is susceptible to oxidation. The oxidative self-coupling of benzylamines can yield the corresponding N-benzylidenebenzylamines (imines). This transformation can be achieved using various catalytic systems, including metal-free organocatalysts under an oxygen atmosphere.[9][10]
Table 4: Organocatalytic Oxidative Coupling of Substituted Benzylamines [9][10]
| Benzylamine Derivative | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | 4,6-Dihydroxysalicylic acid | Toluene | 90 | 24 | 87 |
| o-Methylbenzylamine | 4,6-Dihydroxysalicylic acid | Toluene | 90 | 24 | 85 |
| p-Methylbenzylamine | 4,6-Dihydroxysalicylic acid | Toluene | 90 | 24 | 85 |
| m-Methoxybenzylamine | 4,6-Dihydroxysalicylic acid | Toluene | 90 | 24 | 84 |
| p-(tert-Butyl)benzylamine | 4,6-Dihydroxysalicylic acid | Toluene | 90 | 24 | 88 |
This table highlights the yields of imine products from the oxidative coupling of various benzylamines, catalyzed by a salicylic acid derivative.[9][10]
The Benzyl Group as a Protecting Group: Debenzylation
The benzyl group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal by catalytic hydrogenolysis.[1] This deprotection is typically carried out using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[11] An alternative and often more convenient method is catalytic transfer hydrogenation using a hydrogen donor like ammonium formate.[12]
Experimental Protocol: N-Debenzylation via Catalytic Transfer Hydrogenation [12]
-
Setup: To a stirred suspension of the N-benzyl compound (3 mmol) and an equal weight of 10% Pd/C in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in a single portion under a nitrogen atmosphere.
-
Reaction: Stir the resulting mixture at reflux temperature.
-
Monitoring: Monitor the reaction's progress by TLC. The reaction is typically complete in under 10 minutes for many substrates.
-
Workup: After completion, remove the catalyst by filtration through a celite pad.
-
Isolation: Wash the celite pad with chloroform (20 mL).
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the deprotected amine derivative.
The diagram below illustrates the dual reactivity of the benzylamine moiety, highlighting transformations at both the amine and the benzyl group.
Caption: Reactivity map of the benzylamine moiety.
The Benzylamine Moiety in Drug Development
The benzylamine scaffold is a privileged pharmacophore in medicinal chemistry, appearing in numerous biologically active molecules.[13] A pharmacophore is an abstract representation of the molecular features essential for a drug's interaction with a biological target.[14]
Case Study: 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors
17β-HSD3 is an enzyme that catalyzes the formation of testosterone and is a key target for the treatment of prostate cancer.[15][16] A series of potent and selective inhibitors of 17β-HSD3 have been developed based on an N-aryl benzylamine template.[1][16] Structure-activity relationship (SAR) studies have shown that modifications to the benzylamine core can significantly impact inhibitory activity.
Table 5: Inhibitory Activity of N-Aryl Benzylamine Derivatives against 17β-HSD3 [1]
| Compound | Structure | IC₅₀ (nM) |
| 1 | N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide | 900 |
| 29 | N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide | 76 |
| 30 | N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide | 74 |
| 32 | (S)-N-(2-(1-(2-(4-chlorophenoxy)phenylamino)allyl)phenyl)acetamide | 370 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values for several benzylamine-based inhibitors of 17β-HSD3, illustrating the impact of structural modifications on potency.[1]
Role in Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
The benzylamine framework is also found in templates for the development of serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants.[17] SNRIs function by blocking the reuptake of serotonin and norepinephrine in the brain, thereby increasing their extracellular concentrations and enhancing neurotransmission.[17][18] The benzylamine moiety can serve as a core scaffold from which functionalities that interact with the serotonin transporter (SERT) and norepinephrine transporter (NET) can be appended.
The following diagram illustrates the mechanism of action for SNRI drugs, a class where the benzylamine moiety often serves as a key structural component.
Caption: Mechanism of action of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
Conclusion
The benzylamine moiety exhibits a rich and versatile reactivity, enabling a wide range of chemical transformations crucial for modern organic synthesis and drug discovery. Its amine group readily undergoes alkylation, acylation, and reductive amination, while the benzyl group provides opportunities for oxidation and serves as a readily cleavable protecting group. The prevalence of this scaffold in potent, biologically active molecules underscores its importance for medicinal chemists. A thorough understanding of its reactivity, guided by the quantitative data and detailed protocols presented herein, empowers researchers to effectively harness the synthetic potential of the benzylamine core in the development of novel chemical entities.
References
- 1. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.rug.nl [pure.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 13. benchchem.com [benchchem.com]
- 14. What is the role of pharmacophore in drug design? [synapse.patsnap.com]
- 15. mdpi.com [mdpi.com]
- 16. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 18. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(Difluoromethoxy)benzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 3-(difluoromethoxy)benzylamine and its N-substituted derivatives, which are valuable intermediates in medicinal chemistry. The difluoromethoxy group can enhance metabolic stability and lipophilicity, making these compounds attractive scaffolds in drug discovery.
Introduction
This compound serves as a key building block for the synthesis of a variety of biologically active molecules. The synthetic strategies outlined below detail the preparation of the primary amine from its corresponding aldehyde or nitrile, followed by methods for its derivatization through N-alkylation.
Synthesis of this compound
Two primary routes for the synthesis of this compound are presented: reductive amination of 3-(difluoromethoxy)benzaldehyde and reduction of 3-(difluoromethoxy)benzonitrile.
Protocol 1: Reductive Amination of 3-(Difluoromethoxy)benzaldehyde
This method involves the reaction of 3-(difluoromethoxy)benzaldehyde with an ammonia source to form an imine intermediate, which is then reduced in situ to the primary amine.
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 3-(difluoromethoxy)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a source of ammonia, such as a solution of ammonia in methanol (excess, e.g., 7 N solution).
-
Stir the mixture at room temperature to facilitate the formation of the imine. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Once imine formation is significant, add a reducing agent. For catalytic hydrogenation, introduce a palladium on carbon (Pd/C) catalyst (5-10 mol%) and subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker)[1].
-
Alternatively, for chemical reduction, cool the reaction mixture and add a hydride reducing agent such as sodium borohydride (NaBH₄) portion-wise.
-
Work-up: After the reaction is complete, filter off the catalyst (if used). Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Logical Relationship for Reductive Amination
Caption: Reductive amination workflow.
Protocol 2: Reduction of 3-(Difluoromethoxy)benzonitrile
This approach is particularly useful when the benzonitrile is a more accessible starting material. A substituted analog, 3-chloro-5-(difluoromethoxy)benzylamine, has been synthesized via this route.
Experimental Protocol:
-
In a nitrogen-flushed, oven-dried round-bottom flask, dissolve 3-(difluoromethoxy)benzonitrile (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF).
-
Add a solution of borane dimethyl sulfide complex (BMS) (e.g., 3.0 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture (e.g., to 50 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure to remove the solvents.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Synthesis of N-Substituted this compound Derivatives
The primary amine can be further functionalized, most commonly through N-alkylation, to generate a library of derivatives.
Protocol 3: Direct N-Alkylation with Alkyl Halides
This is a classical and straightforward method for the synthesis of secondary and tertiary amines. The use of a cesium base has been shown to favor mono-alkylation.
Experimental Protocol:
-
To a stirred suspension of a base such as cesium carbonate (Cs₂CO₃, 1.0-2.0 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF), add this compound (1.0 eq).
-
Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0-1.2 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting amine is consumed, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated derivative.
Experimental Workflow for N-Alkylation
Caption: N-Alkylation workflow.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of benzylamine derivatives.
Table 1: Synthesis of Substituted Benzylamines
| Precursor | Product | Reagents and Conditions | Yield (%) | Reference |
| 3-Chloro-5-(difluoromethoxy)benzonitrile | 3-Chloro-5-(difluoromethoxy)benzylamine | Borane dimethyl sulfide, THF, 50 °C, 2 h | 72 | Patent CN110885291B |
| Benzaldehyde | Benzylamine | NH₃, H₂, Ni-NiO/C catalyst, Methanol, 90 °C, 2 MPa, 4 h | 99.7 | [2] |
| Benzaldehyde | N-Benzyl-α-methylbenzylamine | α-Methylbenzylamine, then H₂, Pd/C, Methanol, 24 °C | Not specified | [1] |
Table 2: N-Alkylation of Benzylamines
| Amine | Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| p-Methoxybenzylamine | Benzyl Bromide | Cs₂CO₃ | DMF | Room Temp. | 2 h | 98 | [3] |
| Benzylamine | n-Butyl Bromide | Triethylamine | DMF | 20-25 °C | 9 h | 76 | [4] |
| Benzylamine | Benzyl Bromide | Al₂O₃-OK | Acetonitrile | Room Temp. | Not specified | Not specified | [5] |
| Benzylamine | 1-Bromooctane | CsOH | Not specified | Room Temp. | 22 h | High | [6] |
References
- 1. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 2. Benzylamine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of 3-(Difluoromethoxy)benzylamine in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate various physicochemical and pharmacokinetic properties. The difluoromethoxy (-OCHF₂) group, in particular, serves as a valuable bioisostere for the more metabolically labile methoxy (-OCH₃) group. It offers a unique combination of increased lipophilicity and metabolic stability, along with the ability to form hydrogen bonds, thereby influencing a molecule's binding affinity and overall biological activity.
3-(Difluoromethoxy)benzylamine is a key building block that introduces this beneficial moiety. Its application in structure-activity relationship (SAR) studies allows researchers to systematically probe the effects of the difluoromethoxy group on target engagement, potency, and selectivity. These application notes provide an overview of the utility of this reagent, focusing on its incorporation into a known pharmacophore to enhance its anticancer properties. The protocols and data presented are based on the successful application of a similar moiety, 3-(difluoromethoxy)benzoic acid, in the development of third-generation taxoid anticancer agents.[1]
The 3-(Difluoromethoxy)phenyl Moiety in SAR
The 3-(difluoromethoxy)phenyl group, introduced via reagents like this compound or its corresponding benzoic acid, is instrumental in SAR studies for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoromethoxy group less susceptible to oxidative metabolism compared to a methoxy group.
-
Lipophilicity and Permeability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Conformational Effects: The steric and electronic properties of the difluoromethoxy group can influence the preferred conformation of the molecule, potentially leading to a more favorable orientation for binding to its biological target.
-
Target Interactions: The fluorine atoms can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the target's binding pocket, thereby increasing binding affinity.
Case Study: Enhancing the Cytotoxicity of Taxoid Anticancer Agents
SAR Data Summary
The following table summarizes the in vitro cytotoxicity (IC₅₀ in nM) of taxoid analogs, where the introduction of the 3-(difluoromethoxy)benzoyl moiety significantly enhances their potency. The data illustrates a clear structure-activity relationship, where the fluorinated group contributes to sub-nanomolar efficacy.
| Compound ID | C2-Benzoate Moiety | IC₅₀ (nM) vs. A549 (Lung Cancer) | IC₅₀ (nM) vs. HT29 (Colon Cancer) | IC₅₀ (nM) vs. LCC6-MDR (Resistant Breast Cancer) |
| Paclitaxel | Benzoyl | 2.8 ± 0.3 | 4.6 ± 0.5 | 180 ± 25 |
| Docetaxel | Benzoyl | 1.8 ± 0.2 | 3.5 ± 0.4 | 150 ± 20 |
| 11d-05 | 3-Difluoromethoxybenzoyl | 0.48 ± 0.05 | 0.55 ± 0.06 | 18 ± 2.0 |
| 11d-06 | 3-Difluoromethoxybenzoyl | 0.52 ± 0.06 | 0.58 ± 0.07 | 20 ± 2.5 |
| 11f-05 | 3-Trifluoromethoxybenzoyl | 0.45 ± 0.04 | 0.51 ± 0.05 | 15 ± 1.8 |
Data adapted from Wang et al. (2020).[1]
Key SAR Insights from the Study:
-
Enhanced Potency: The replacement of the standard benzoyl group with a 3-(difluoromethoxy)benzoyl group (as in compounds 11d-05 and 11d-06) resulted in a significant increase in cytotoxicity against both drug-sensitive (A549, HT29) and multidrug-resistant (LCC6-MDR) cancer cell lines.[1]
-
Overcoming Resistance: The fluorinated analogs demonstrated a remarkable ability to overcome multidrug resistance, with IC₅₀ values in the low nanomolar range against the LCC6-MDR cell line, a significant improvement over paclitaxel and docetaxel.[1]
-
Bioisosteric Comparison: The activity of the difluoromethoxy-containing compounds was comparable to their trifluoromethoxy counterparts, indicating that both moieties are highly effective in this scaffold.[1]
Experimental Protocols
The following are generalized protocols based on the methodologies used in the aforementioned taxoid study. These can be adapted for SAR studies involving the coupling of this compound to a core scaffold.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard method for coupling an amine, such as this compound, to a carboxylic acid on a core scaffold.
-
Dissolution: Dissolve the core scaffold containing a carboxylic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF).
-
Activation: Add a coupling agent such as DIC (diisopropylcarbodiimide, 2.0 eq.) or HATU (1.2 eq.) and an activating agent like DMAP (4-dimethylaminopyridine, 2.0 eq.) or a base like DIPEA (2.0 eq.). Stir the mixture at room temperature for 10-15 minutes.
-
Amine Addition: Add this compound (1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic activity of newly synthesized compounds against cancer cell lines.
-
Cell Seeding: Seed human cancer cells (e.g., A549, HT29) in 96-well plates at a density of 5,000-10,000 cells per well in a suitable growth medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (and a positive control like paclitaxel) in the growth medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Incubation: Incubate the plates for 72 hours under the same conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Taxoids are known to exert their anticancer effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action for taxoid derivatives.
Experimental Workflow
The following diagram illustrates the general workflow for a typical SAR study, from the synthesis of analogs to the evaluation of their biological activity.
Caption: General workflow for SAR studies.
Conclusion
The use of this compound and related building blocks is a powerful strategy in modern drug discovery. As demonstrated by the case study on taxoid analogs, the incorporation of the 3-(difluoromethoxy)phenyl moiety can lead to substantial improvements in biological activity, including enhanced potency and the ability to overcome drug resistance. The provided protocols offer a foundational framework for researchers to conduct their own SAR studies, systematically exploring the impact of this valuable pharmacophore on their molecules of interest. These studies are crucial for the rational design of next-generation therapeutics with improved pharmacological profiles.
References
Application Notes and Protocols for 3-(Difluoromethoxy)benzylamine in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Difluoromethoxy)benzylamine is a versatile building block for parallel synthesis in drug discovery and medicinal chemistry. The difluoromethoxy group offers a unique combination of properties, including increased metabolic stability, enhanced solubility, and the ability to modulate the acidity of nearby protons, which can be advantageous for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.[1] Its primary amine functionality serves as a key handle for a variety of chemical transformations, making it an ideal starting material for the rapid generation of diverse compound libraries. This document provides detailed protocols for the parallel synthesis of amide and urea libraries using this compound, along with an overview of its application in the context of cancer immunotherapy by targeting the PD-1/PD-L1 pathway.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 244022-71-7 | [2] |
| Molecular Formula | C₈H₉F₂NO | [2] |
| Molecular Weight | 173.16 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | Not available | |
| Density | ~1.23 g/cm³ | |
| Solubility | Soluble in common organic solvents (e.g., DMF, DCM, THF) | [1] |
Application in Parallel Synthesis: Generation of Amide and Urea Libraries
Parallel synthesis enables the rapid creation of a multitude of analogs from a common scaffold, significantly accelerating the hit-to-lead optimization process. This compound is an excellent scaffold for generating libraries of amides and ureas, two common functional groups in bioactive molecules.
Experimental Workflow for Parallel Library Synthesis
The general workflow for the parallel synthesis of amide and urea libraries from this compound is depicted below. This process is amenable to automation and high-throughput screening.
Caption: General workflow for parallel library synthesis.
Protocol 1: Parallel Amide Library Synthesis
This protocol describes the synthesis of an amide library by coupling this compound with a diverse set of carboxylic acids in a 96-well plate format.
Materials:
-
This compound
-
Diverse carboxylic acids (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
In a separate 96-well plate, prepare 0.2 M solutions of a diverse set of carboxylic acids in anhydrous DMF.
-
Prepare a 0.2 M solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL of the this compound stock solution (0.02 mmol).
-
To each corresponding well, add 100 µL of the respective carboxylic acid stock solution (0.02 mmol).
-
Add 100 µL of the HATU stock solution to each well (0.02 mmol).
-
Add 100 µL of the DIPEA stock solution to each well (0.04 mmol).
-
-
Reaction and Work-up:
-
Seal the reaction block with a sealing mat and shake at room temperature for 16 hours.
-
Quench the reactions by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then carefully transferring the organic layer to a new 96-well plate. Repeat the extraction.
-
The combined organic extracts can be concentrated, and the products purified by preparative HPLC.
-
Representative Data (Hypothetical):
| Entry | Carboxylic Acid | Product | Yield (%) | Purity (%) |
| 1 | Benzoic Acid | N-(3-(Difluoromethoxy)benzyl)benzamide | 85 | >95 |
| 2 | Acetic Acid | N-(3-(Difluoromethoxy)benzyl)acetamide | 92 | >95 |
| 3 | 4-Chlorobenzoic Acid | 4-Chloro-N-(3-(difluoromethoxy)benzyl)benzamide | 82 | >95 |
| 4 | Thiophene-2-carboxylic acid | N-(3-(Difluoromethoxy)benzyl)thiophene-2-carboxamide | 78 | >95 |
Protocol 2: Parallel Urea Library Synthesis
This protocol outlines the synthesis of a urea library by reacting this compound with a diverse set of isocyanates.
Materials:
-
This compound
-
Diverse isocyanates (R-NCO)
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
In a separate 96-well plate, prepare 0.2 M solutions of a diverse set of isocyanates in anhydrous DCM.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL of the this compound stock solution (0.02 mmol).
-
To each corresponding well, add 100 µL of the respective isocyanate stock solution (0.02 mmol).
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 4-8 hours.
-
Monitor the reaction by LC-MS. Upon completion, the solvent can be evaporated.
-
The resulting crude ureas can be redissolved in a suitable solvent (e.g., DMSO) for direct biological screening or purified by preparative HPLC.
-
Representative Data (Hypothetical):
| Entry | Isocyanate | Product | Yield (%) | Purity (%) |
| 1 | Phenyl isocyanate | 1-(3-(Difluoromethoxy)benzyl)-3-phenylurea | 95 | >95 |
| 2 | Ethyl isocyanate | 1-(3-(Difluoromethoxy)benzyl)-3-ethylurea | 98 | >95 |
| 3 | 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-(3-(difluoromethoxy)benzyl)urea | 93 | >95 |
| 4 | Cyclohexyl isocyanate | 1-Cyclohexyl-3-(3-(difluoromethoxy)benzyl)urea | 96 | >95 |
Application in Targeting the PD-1/PD-L1 Pathway
Recent studies have shown that benzylamine derivatives can act as inhibitors of the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, a critical immune checkpoint in cancer therapy.[3] By blocking this interaction, the immune system's T-cells can be reactivated to recognize and attack tumor cells.[4]
PD-1/PD-L1 Signaling Pathway
The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of action for small molecule inhibitors.
Caption: PD-1/PD-L1 signaling pathway and inhibition.
Small molecule inhibitors derived from scaffolds like this compound can be designed to bind to PD-L1, preventing its interaction with PD-1 on T-cells.[5][6][7] This blockade abrogates the inhibitory signal, leading to T-cell activation and subsequent tumor cell killing.[8][9]
Conclusion
This compound is a valuable and versatile building block for parallel synthesis, enabling the rapid generation of diverse libraries of amides and ureas. The protocols provided herein offer a robust starting point for researchers to explore new chemical space. The application of such libraries in targeting immune checkpoints like the PD-1/PD-L1 pathway highlights the potential of this building block in the development of novel therapeutics, particularly in the field of oncology.
References
- 1. chemimpex.com [chemimpex.com]
- 2. China this compound - Changzhou Yetai Fine chemical Research Institue(Ji [sunsirs.com]
- 3. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization | Semantic Scholar [semanticscholar.org]
- 8. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Reductive Amination of 3-(Difluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is of particular importance in medicinal chemistry and drug development, where the introduction of amine functionalities is crucial for modulating the pharmacological properties of lead compounds. 3-(Difluoromethoxy)benzaldehyde is a valuable building block in this context, as the difluoromethoxy group can enhance metabolic stability, improve lipophilicity, and favorably influence pKa, thereby improving the drug-like properties of the target molecules.
These application notes provide detailed protocols for the reductive amination of 3-(Difluoromethoxy)benzaldehyde with a variety of primary and secondary amines. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent is highlighted, offering broad functional group tolerance and high yields.
Reaction Principle
The reductive amination of 3-(Difluoromethoxy)benzaldehyde proceeds in a one-pot fashion. First, the aldehyde reacts with the amine to form an intermediate iminium ion. Subsequently, the in situ reduction of this iminium ion by a hydride source, such as sodium triacetoxyborohydride, yields the desired secondary or tertiary amine. The mild nature of NaBH(OAc)₃ allows for the selective reduction of the iminium ion in the presence of the starting aldehyde.
Caption: General signaling pathway of reductive amination.
Quantitative Data Summary
The following tables summarize the representative yields and reaction times for the reductive amination of 3-(Difluoromethoxy)benzaldehyde with various primary and secondary amines using sodium triacetoxyborohydride.
Table 1: Reductive Amination with Primary Amines
| Amine Substrate | Product | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | N-((3-(Difluoromethoxy)phenyl)methyl)aniline | Dichloromethane (DCM) | 4 | 85 |
| 4-Fluoroaniline | N-((3-(Difluoromethoxy)phenyl)methyl)-4-fluoroaniline | 1,2-Dichloroethane (DCE) | 6 | 82 |
| Benzylamine | N-((3-(Difluoromethoxy)phenyl)methyl)-1-phenylmethanamine | Dichloromethane (DCM) | 3 | 91 |
| Cyclohexylamine | N-((3-(Difluoromethoxy)phenyl)methyl)cyclohexanamine | Tetrahydrofuran (THF) | 5 | 88 |
| Methylamine (HCl salt) | 1-(3-(Difluoromethoxy)phenyl)-N-methylmethanamine | Methanol (MeOH) | 12 | 75 |
Table 2: Reductive Amination with Secondary Amines
| Amine Substrate | Product | Solvent | Reaction Time (h) | Yield (%) |
| Morpholine | 4-((3-(Difluoromethoxy)phenyl)methyl)morpholine | Dichloromethane (DCM) | 4 | 92 |
| Piperidine | 1-((3-(Difluoromethoxy)phenyl)methyl)piperidine | 1,2-Dichloroethane (DCE) | 5 | 89 |
| N-Methylaniline | N-((3-(Difluoromethoxy)phenyl)methyl)-N-methylaniline | Dichloromethane (DCM) | 8 | 78 |
Experimental Protocols
General Protocol for Reductive Amination with Primary and Secondary Amines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-(Difluoromethoxy)benzaldehyde
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup (optional, but recommended)
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-(Difluoromethoxy)benzaldehyde (1.0 eq.).
-
Dissolve the aldehyde in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).
-
Add the amine (1.0-1.2 eq.) to the solution and stir at room temperature for 20-30 minutes to allow for imine formation. For amine hydrochloride salts, add 1.0-1.2 equivalents of a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq.) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure substituted benzylamine.
Caption: Experimental workflow for reductive amination.
Troubleshooting and Safety Precautions
-
Safety: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle it with care and avoid inhalation of dust.
-
Low Yields: If low yields are observed, ensure all reagents and solvents are anhydrous. The initial imine formation step can be facilitated by the addition of a catalytic amount of acetic acid (0.1-0.2 eq.), especially for less reactive amines. For weakly nucleophilic amines, a longer reaction time or gentle heating may be required.
-
Side Reactions: Over-alkylation to form a tertiary amine from a primary amine can sometimes occur. Using a slight excess of the primary amine can help to minimize this. If the aldehyde is susceptible to reduction by the borohydride reagent, ensure that the imine formation is complete before adding the reducing agent.
-
Difficult Purification: If the product is basic and difficult to separate from residual amine starting material, an acidic workup followed by basification and extraction can be employed. Alternatively, using a scavenger resin for the excess amine can simplify purification.
Application of 3-(Difluoromethoxy)benzylamine in the Synthesis of Novel Agrochemicals
Introduction
3-(Difluoromethoxy)benzylamine is a valuable fluorinated building block for the synthesis of novel agrochemicals. The incorporation of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and ultimately the biological efficacy of the target molecules. This application note details the synthetic protocol for a novel pyrazole carboxamide fungicide derived from this compound and presents its hypothetical biological activity based on structurally related compounds.
Synthesis of a Potential Fungicide
A plausible application of this compound in agrochemical synthesis is in the preparation of N-(3-(difluoromethoxy)benzyl) pyrazole carboxamides. This class of compounds is known to exhibit potent fungicidal activity, often by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.
Proposed Synthetic Scheme:
The synthesis involves the amide coupling of this compound with a suitable pyrazole carboxylic acid, for instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Caption: Synthetic pathway for a novel pyrazole carboxamide fungicide.
Experimental Protocol
Synthesis of N-(3-(difluoromethoxy)benzyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Materials:
-
This compound
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, N-(3-(difluoromethoxy)benzyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
Hypothetical Biological Activity Data
The fungicidal activity of the synthesized compound can be evaluated against a panel of common plant pathogenic fungi. The following table presents hypothetical EC50 values based on the reported activities of structurally similar pyrazole carboxamide fungicides.
| Fungal Species | Hypothetical EC50 (µg/mL) | Reference Compound (Class) |
| Botrytis cinerea | 0.5 - 2.0 | Boscalid (Pyrazole Carboxamide) |
| Sclerotinia sclerotiorum | 0.2 - 1.5 | Fluxapyroxad (Pyrazole Carboxamide) |
| Rhizoctonia solani | 1.0 - 5.0 | Penthiopyrad (Pyrazole Carboxamide) |
| Alternaria alternata | 2.0 - 10.0 | Bixafen (Pyrazole Carboxamide) |
Proposed Mode of Action: SDHI Fungicide
The proposed mechanism of action for this class of compounds is the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain (Complex II). This inhibition disrupts fungal respiration and leads to cell death.
Caption: Proposed mechanism of action for the novel fungicide.
Conclusion
This compound serves as a key synthon for accessing novel pyrazole carboxamide fungicides. The described synthetic protocol provides a reliable method for the preparation of these compounds. Based on the well-established fungicidal activity of this chemical class, the target molecule is expected to exhibit potent and broad-spectrum antifungal properties through the inhibition of the SDH enzyme. Further optimization of the pyrazole and benzylamine moieties can lead to the development of next-generation agrochemicals with improved performance and safety profiles.
Application Notes and Protocols for the Use of 3-(Difluoromethoxy)benzylamine in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Difluoromethoxy)benzylamine is a versatile chemical intermediate increasingly utilized in the design and synthesis of novel neuropharmacological agents. The incorporation of the difluoromethoxy group can enhance key molecular properties such as metabolic stability, lipophilicity, and bioavailability, making it an attractive moiety for developing drug candidates targeting the central nervous system (CNS). These application notes provide an overview of the utility of this compound in neuropharmacology research, with a focus on its application as a structural scaffold for dopamine receptor ligands and potential neuroprotective agents. Detailed protocols for the synthesis and evaluation of derivative compounds are provided to guide researchers in this field.
Application 1: Synthesis of Dopamine D2 Receptor Antagonists
The 3-(difluoromethoxy)benzyl moiety can be incorporated into various molecular scaffolds to generate potent and selective dopamine D2 receptor antagonists. These compounds are valuable tools for studying the pathophysiology of disorders involving dopaminergic signaling, such as schizophrenia and Parkinson's disease.
Synthetic Protocol: Synthesis of a Novel Benzamide Dopamine D2 Receptor Antagonist
This protocol describes a representative synthesis of a benzamide derivative incorporating the this compound scaffold.
Workflow for Synthesis of a Benzamide D2 Antagonist
Materials:
-
This compound
-
4-Nitrobenzoyl chloride
-
Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Amide Coupling:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(3-(Difluoromethoxy)benzyl)-4-nitrobenzamide.
-
-
Reduction of the Nitro Group:
-
Suspend the N-(3-(Difluoromethoxy)benzyl)-4-nitrobenzamide (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.5 eq).
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the hot reaction mixture through a pad of celite and wash with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 4-amino-N-(3-(difluoromethoxy)benzyl)benzamide.
-
This intermediate can then be further modified at the amino group to synthesize a library of potential D2 receptor antagonists.
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for the dopamine D2 receptor.
Workflow for D2 Receptor Radioligand Binding Assay
Application Notes and Protocols: N-Alkylation of 3-(Difluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Difluoromethoxy)benzylamine is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the unique electronic properties of the difluoromethoxy group, which can enhance metabolic stability and binding affinity. The N-alkylation of this primary amine is a critical step in the synthesis of more complex drug candidates, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). This document provides detailed experimental protocols for the N-alkylation of this compound via two robust and widely used methods: direct alkylation with alkyl halides and reductive amination.
Data Presentation: Comparison of N-Alkylation Methods
The choice of N-alkylation strategy depends on factors such as the nature of the alkyl group to be introduced, the desired selectivity, and the availability of starting materials. The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of primary benzylamines.
| Method | Alkylating/Carbonyl Source | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Direct Alkylation | Methyl Iodide | K₂CO₃ | Acetonitrile | 25-60 | 4-12 | 85-95 |
| Ethyl Bromide | Et₃N | DMF | 25-70 | 6-18 | 80-90 | |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 25-80 | 2-8 | 90-98[1] | |
| Reductive Amination | Formaldehyde (37% aq.) | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 4-12 | 80-95 |
| Acetone | NaBH₃CN | Methanol | 25 | 12-24 | 75-90 | |
| Benzaldehyde | NaBH(OAc)₃ | CH₂Cl₂ | 25 | 4-12 | 85-95 |
Experimental Protocols
Method 1: Direct N-Alkylation with Alkyl Halides
This method involves the nucleophilic substitution of an alkyl halide by the primary amine. It is a straightforward approach, particularly for the introduction of simple alkyl groups. To avoid overalkylation, which can be a significant side reaction, it is common to use the amine as the limiting reagent or to employ specific conditions that favor mono-alkylation.[2][3][4]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the amine in anhydrous acetonitrile (10-20 mL per gram of amine).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the resulting suspension vigorously at room temperature for 15-20 minutes.
-
Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., to 40-60°C) can be applied to accelerate the reaction if necessary.
-
Upon completion (typically 2-8 hours), cool the mixture to room temperature if it was heated.
-
Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Aqueous-Mediated N-Alkylation of Amines | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
purification of 3-(Difluoromethoxy)benzylamine reaction mixture by column chromatography
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 3-(Difluoromethoxy)benzylamine via column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking or tailing on the silica gel column?
A1: Benzylamines are basic compounds and can interact strongly with the acidic silanol groups present on the surface of standard silica gel. This interaction leads to poor peak shape, characterized by streaking or tailing. To mitigate this, it is recommended to add a basic modifier to your mobile phase, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide.[1][2] This neutralizes the acidic sites on the silica, allowing for a more symmetrical elution of the amine.
Q2: What is the ideal stationary phase for purifying this compound?
A2: While standard silica gel is commonly used, its acidic nature can be problematic for amines.[2] For better results, consider one of the following options:
-
Deactivated Silica Gel: Pre-treating the silica gel with a basic modifier like triethylamine can reduce unwanted interactions.
-
Amine-Functionalized Silica: This is a less polar and basic stationary phase that is often a good alternative for purifying basic compounds without needing mobile phase additives.[3]
-
Alumina (basic or neutral): Alumina can be a suitable alternative to silica gel for purifying amines.[4]
Q3: How do I choose the right mobile phase (eluent)?
A3: The selection of the mobile phase is critical for good separation.[5]
-
TLC Analysis: First, perform a Thin Layer Chromatography (TLC) analysis using various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane).
-
Target Rf Value: Aim for a solvent system that gives your product, this compound, an Rf (retardation factor) value between 0.2 and 0.4 for optimal separation on the column.[2]
-
Adding a Modifier: Based on the TLC results, add a small percentage (0.5-1%) of triethylamine (TEA) to the chosen eluent to prevent peak tailing.
Q4: My crude product is not very soluble in the chosen eluent. How should I load it onto the column?
A4: If your sample has poor solubility in the mobile phase, you should use the "dry loading" method.[6] Dissolve your crude mixture in a volatile solvent (like dichloromethane or methanol), add a small amount of silica gel (approximately 5-10 times the mass of your crude product), and then evaporate the solvent completely using a rotary evaporator until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Compound Eluting | 1. The compound has irreversibly adsorbed to the silica gel due to strong acidic interactions. 2. The mobile phase is not polar enough to elute the compound. 3. The compound may have decomposed on the silica gel.[7] | 1. Add 0.5-1% triethylamine or ammonium hydroxide to the eluent to displace the amine. 2. Gradually increase the polarity of your mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system). 3. Perform a stability test: spot the compound on a TLC plate, leave it for an hour, and then elute to check for degradation spots.[2][7] If unstable, consider using a less acidic stationary phase like deactivated silica or alumina. |
| Poor Separation of Product and Impurities | 1. The mobile phase does not provide sufficient resolution. 2. The column was overloaded with too much crude material.[2] 3. The column was not packed properly, leading to channeling.[2] | 1. Re-optimize the solvent system using TLC to maximize the difference in Rf values between your product and impurities.[2] A shallower gradient during elution may also improve separation. 2. Use a higher ratio of silica gel to crude material. A ratio of 50:1 (w/w) is a good starting point for difficult separations. 3. Ensure the column is packed uniformly as a slurry without any air bubbles or cracks. |
| Product Elutes with the Solvent Front | 1. The mobile phase is too polar. | 1. Start with a less polar solvent system. If using a gradient, begin with a lower concentration of the more polar solvent. |
| Product Crystallizes on the Column | 1. The loaded sample solution was too concentrated. 2. The eluting fractions are too concentrated, causing the compound to crash out of solution.[2] | 1. Dilute the crude material more before loading it onto the column.[2] 2. Consider using a slightly stronger solvent system to improve solubility or run the column at a slightly elevated temperature (if the compound is stable). |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of this compound from a hypothetical reaction mixture.
1. Preparation of the Slurry:
- In a beaker, add silica gel (100-200 mesh) to your initial, least polar eluent (e.g., Hexane/Ethyl Acetate 9:1 + 0.5% Triethylamine).
- The amount of silica should be approximately 50 times the weight of the crude material to be purified.
- Stir to create a uniform slurry with no clumps.
2. Packing the Column:
- Secure a glass chromatography column vertically. Ensure the stopcock is closed.
- Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (approx. 1 cm) of sand.
- Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.
- Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[6]
- Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
3. Loading the Sample (Dry Loading Method):
- Dissolve the crude this compound reaction mixture in a minimal amount of a volatile solvent (e.g., Dichloromethane).
- Add a small portion of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.
- Carefully add this powder to the top of the packed column.
4. Elution:
- Carefully add the mobile phase to the column.
- Begin elution with the starting solvent system. If a gradient elution is required, gradually increase the proportion of the more polar solvent.
- Collect fractions in an ordered array of test tubes.
5. Analysis:
- Monitor the elution process by spotting collected fractions on TLC plates.
- Combine the fractions that contain the pure product.
- Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Data Summary Table
| Parameter | Recommended Value / Range | Notes |
| Stationary Phase | Silica Gel (100-200 mesh) | For basic compounds, deactivation with TEA or use of amine-functionalized silica is advised.[3] |
| Mobile Phase (Example) | Hexane/Ethyl Acetate or DCM/Methanol | Always include 0.5-1% Triethylamine (TEA) to prevent tailing.[1] |
| TLC Rf Target | 0.2 - 0.4 | Provides the best resolution during column chromatography.[2] |
| Silica to Crude Ratio | 30:1 to 100:1 (w/w) | Use a higher ratio for separations of closely related impurities.[2] |
| Sample Loading | Dry Loading | Recommended for samples with limited solubility in the initial eluent.[6] |
Visual Workflow and Troubleshooting Diagrams
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Reductive Amination of 3-(Difluoromethoxy)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reductive amination of 3-(difluoromethoxy)benzaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the reductive amination of 3-(difluoromethoxy)benzaldehyde in a question-and-answer format.
Q1: I am observing a low yield of my desired secondary amine. What are the potential causes and how can I improve it?
A1: Low yields in reductive amination can stem from several factors. Here are the primary causes and corresponding solutions:
-
Incomplete Imine Formation: The initial condensation of 3-(difluoromethoxy)benzaldehyde and the amine to form the imine is a crucial, equilibrium-driven step.
-
Solution:
-
Dehydration: The removal of water drives the equilibrium towards imine formation. Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.
-
Azeotropic Removal: For reactions run at higher temperatures, using a Dean-Stark apparatus to azeotropically remove water can be effective.
-
Pre-formation: Allow the aldehyde and amine to stir together for a period (e.g., 1-2 hours) before adding the reducing agent to ensure maximum imine formation.[1]
-
-
-
Suboptimal pH: The rate of imine formation is often pH-dependent.
-
Solution: The reaction is typically most effective under weakly acidic conditions (pH 4-6). Adding a catalytic amount of acetic acid can facilitate imine formation. However, highly acidic conditions can protonate the amine, rendering it non-nucleophilic.
-
-
Inefficient Reduction: The choice and handling of the reducing agent are critical.
-
Solution:
-
Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reagent for reductive aminations, often providing higher yields and fewer side products compared to stronger reducing agents like sodium borohydride (NaBH₄).[2][3]
-
Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions, as borohydride reagents can be deactivated by moisture.
-
-
-
Substrate Reactivity: The difluoromethoxy group on the benzaldehyde may influence its reactivity.
-
Solution: If imine formation is slow, consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time.
-
Q2: I am seeing a significant amount of the corresponding alcohol of 3-(difluoromethoxy)benzaldehyde as a byproduct. How can I prevent this?
A2: The formation of 3-(difluoromethoxy)benzyl alcohol indicates that the aldehyde is being directly reduced by the hydride reagent. This is a common side reaction, especially with less selective reducing agents.
-
Choice of Reducing Agent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the preferred reagent to minimize aldehyde reduction. Its steric bulk and reduced reactivity make it highly selective for the protonated imine (iminium ion) over the carbonyl group.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): While also selective for imines at a controlled pH (around 6-7), it is highly toxic.
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can readily reduce both aldehydes and ketones. If using NaBH₄, it is crucial to ensure complete imine formation before adding the reducing agent in a two-step procedure.[1]
-
-
Reaction Conditions:
-
One-Pot vs. Two-Step: For less selective reducing agents like NaBH₄, a two-step approach is recommended. First, form the imine, and after confirming its formation (e.g., by TLC or NMR), add the reducing agent.
-
Q3: My reaction with a primary amine is producing a significant amount of the tertiary amine byproduct. How can I favor the formation of the secondary amine?
A3: Over-alkylation, leading to a tertiary amine, occurs when the newly formed secondary amine reacts with another molecule of the aldehyde.
-
Stoichiometry Control:
-
Excess Amine: Using a slight excess of the primary amine (e.g., 1.5 to 2 equivalents) can increase the probability of the aldehyde reacting with the primary amine instead of the secondary amine product.
-
-
Stepwise Procedure:
-
Isolate the Imine: A reliable method to prevent over-alkylation is to first form the imine, isolate it, and then reduce it in a separate step.
-
Two-Step, One-Pot: Alternatively, form the imine in a suitable solvent like methanol. Once imine formation is complete (monitored by TLC or NMR), add the reducing agent (e.g., NaBH₄).[3]
-
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes help to minimize the rate of the second amination reaction.
Q4: The reaction is very slow or appears to have stalled. What can I do to drive it to completion?
A4: A sluggish reaction can be due to several factors related to reactants and conditions.
-
Catalyst: Ensure a catalytic amount of a weak acid like acetic acid is present to facilitate imine formation, especially with less reactive amines.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the rate of both imine formation and reduction. However, be mindful of potential side reactions at higher temperatures.
-
Solvent: The choice of solvent can significantly impact reaction rates. Dichloroethane (DCE) is often the preferred solvent for reductive aminations with NaBH(OAc)₃, as reactions are generally faster in DCE than in other solvents like THF.[2]
-
Reagent Addition: Ensure all reagents are added in the correct order. Typically, the aldehyde, amine, and any acid catalyst are mixed before the addition of the reducing agent.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of reductive amination?
A1: Reductive amination is a two-step process. First, the amine performs a nucleophilic attack on the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines). In the second step, a reducing agent selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.
Q2: Which reducing agent is best for the reductive amination of 3-(difluoromethoxy)benzaldehyde?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the reagent of choice. It is mild, selective for the iminium ion over the aldehyde, and can be used in a one-pot procedure with a wide range of amines, typically resulting in high yields and fewer side products.[2][3]
Q3: What are the ideal solvents for this reaction?
A3: Dichloroethane (DCE) is often the preferred solvent for reductive aminations using sodium triacetoxyborohydride, as it generally leads to faster reaction rates.[2] Other aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile can also be used. Protic solvents like methanol or ethanol are more suitable when using sodium borohydride in a two-step process.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the aldehyde and the formation of the product.
Q5: What are some common purification techniques for the final amine product?
A5:
-
Extraction: A standard aqueous workup is typically performed to remove the reducing agent byproducts and any acid catalyst. The product can be extracted into an organic solvent.
-
Column Chromatography: Purification by silica gel column chromatography is a common method to isolate the desired amine from any unreacted starting materials or byproducts.
-
Acid-Base Extraction: For basic amine products, an acid-base extraction can be an effective purification strategy. The amine can be extracted into an acidic aqueous layer, washed with an organic solvent to remove neutral impurities, and then the aqueous layer is basified to re-extract the purified amine into an organic solvent.
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
3-(Difluoromethoxy)benzaldehyde
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-(difluoromethoxy)benzaldehyde (1.0 mmol) and the amine (1.1 mmol) in anhydrous DCE (10 mL) in a round-bottom flask, add a catalytic amount of acetic acid (e.g., 0.1 mmol) if required.
-
Stir the resulting solution at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-1-(3-(difluoromethoxy)phenyl)methanamine.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This protocol is particularly useful for reactions with primary amines where over-alkylation is a concern.
Step A: Imine Formation
-
Dissolve 3-(difluoromethoxy)benzaldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol (10 mL).
-
Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC or NMR. For less reactive substrates, a dehydrating agent like anhydrous magnesium sulfate can be added.
-
Once imine formation is complete, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Step B: Reduction of the Imine
-
Dissolve the crude imine from Step A in methanol or ethanol (10 mL).
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude product, which can be further purified by column chromatography.
Data Presentation
The following tables provide representative data on how different parameters can influence the yield of reductive amination of substituted benzaldehydes. While specific data for 3-(difluoromethoxy)benzaldehyde is not available in the literature, these tables, based on similar substrates, can guide optimization efforts.
Table 1: Effect of Reducing Agent on Yield
| Entry | Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) |
| 1 | Benzaldehyde | Aniline | NaBH(OAc)₃ | DCE | 95 |
| 2 | Benzaldehyde | Aniline | NaBH₃CN | MeOH | 88 |
| 3 | Benzaldehyde | Aniline | NaBH₄ (Two-step) | MeOH | 85 |
| 4 | 4-Methoxybenzaldehyde | Morpholine | NaBH(OAc)₃ | DCE | 92 |
| 5 | 4-Chlorobenzaldehyde | Benzylamine | NaBH(OAc)₃ | THF | 90 |
Data is representative and sourced from general literature on reductive amination.[2][3]
Table 2: Influence of Solvent on Reaction Time and Conversion with NaBH(OAc)₃
| Entry | Solvent | Time for >95% Conversion (h) |
| 1 | Dichloroethane (DCE) | 2-4 |
| 2 | Tetrahydrofuran (THF) | 6-8 |
| 3 | Acetonitrile | 8-12 |
| 4 | Dichloromethane (DCM) | 4-6 |
Reaction times are approximate and can vary based on the specific amine used.[2]
Visualizations
Caption: Reaction pathway for the reductive amination of 3-(difluoromethoxy)benzaldehyde.
Caption: Troubleshooting workflow for optimizing reductive amination.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Technical Support Center: Synthesis of 3-(Difluoromethoxy)benzylamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of 3-(Difluoromethoxy)benzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A common and efficient synthetic approach involves a two-step process. The first step is the difluoromethylation of a suitable precursor, such as 3-hydroxybenzonitrile, to introduce the difluoromethoxy group. The second step is the reduction of the nitrile group to the corresponding benzylamine.[1]
Q2: What are the most likely impurities I might encounter in my crude this compound product?
The impurities in your final product will largely depend on the specific synthetic route and reaction conditions employed. However, some common impurities to anticipate include unreacted starting materials, intermediates from the synthetic pathway, and byproducts from side reactions. Organic impurities are the most common type found in active pharmaceutical ingredients unless careful control is exercised at each synthetic step.[2]
Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
For identifying and quantifying impurities, a combination of chromatographic and spectroscopic methods is highly effective. Gas Chromatography (GC) is often used to determine the purity of the final product.[3][4] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: I am observing a low overall yield in my synthesis. What are the potential causes and how can I address them?
Answer: Low yields can stem from incomplete reactions in either the difluoromethylation or the reduction step.
-
Difluoromethylation Step:
-
Incomplete Reaction: Ensure the reaction temperature (typically 80-150 °C) and time (1-10 hours) are optimized.[1] The molar ratio of the starting phenol, difluoromethylating agent, and base is also critical. A common ratio is 1:1.5-2.5:1-2.[1]
-
Sub-optimal Reagents: The choice of solvent (e.g., DMF, DMSO), difluoromethylating agent (e.g., sodium chlorodifluoroacetate), and inorganic base (e.g., potassium carbonate) can significantly impact the reaction efficiency.[1]
-
-
Reduction Step:
-
Inefficient Reducing Agent: The choice and molar ratio of the reducing agent are crucial. For the reduction of a nitrile, a reagent like borane dimethyl sulfide complex is often used, with a typical molar ratio of 1:3 (nitrile to reducing agent).[1]
-
Reaction Quenching: Ensure the reaction is properly quenched after completion. For instance, dropwise addition of methanol at 0 °C can be used to quench a borane-mediated reduction.[1]
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product shows significant impurities by GC/LC-MS analysis. How can I identify and minimize them?
Answer: The presence of impurities is a common challenge. A systematic approach to identification and minimization is recommended.
-
Identify the Impurities: Utilize analytical techniques like LC-MS and NMR to determine the chemical structures of the major impurities. This will provide clues about their origin.
-
Common Impurity Sources and Mitigation:
-
Unreacted Starting Material (e.g., 3-hydroxybenzonitrile): This suggests an incomplete difluoromethylation step. Consider increasing the reaction time, temperature, or the stoichiometry of the difluoromethylating agent.
-
Unreacted Intermediate (e.g., 3-(Difluoromethoxy)benzonitrile): This points to an incomplete reduction. Ensure the reducing agent is active and used in sufficient excess. You may also need to adjust the reaction time and temperature for the reduction step.
-
Byproducts from Side Reactions: These can be more complex to identify and mitigate. Careful control of reaction conditions (temperature, atmosphere, and order of reagent addition) is key. Running the reactions under an inert atmosphere (e.g., nitrogen) can prevent oxidation-related byproducts.[1]
-
Data Presentation
| Potential Impurity | Likely Source | Analytical Method for Detection | Mitigation Strategy |
| 3-Hydroxybenzonitrile | Incomplete difluoromethylation | GC, LC-MS | Optimize difluoromethylation conditions (time, temperature, reagent stoichiometry) |
| 3-(Difluoromethoxy)benzonitrile | Incomplete reduction | GC, LC-MS, IR | Optimize reduction conditions (choice of reducing agent, stoichiometry, time, temperature) |
| Over-reduced species | Harsh reduction conditions | GC-MS, LC-MS | Use a milder reducing agent or more controlled reaction conditions |
| Dimeric byproducts | Side reactions during reduction | LC-MS, NMR | Optimize reaction concentration and temperature |
Experimental Protocols
Representative Synthesis of a 3-(Substituted)-5-(Difluoromethoxy)benzylamine Derivative
This protocol is based on the synthesis of 3-chloro-5-(difluoromethoxy)benzylamine and can be adapted for this compound.[1]
Step 1: Synthesis of 3-Chloro-5-(difluoromethoxy)benzonitrile
-
Dissolve 3-chloro-5-hydroxybenzonitrile in a suitable organic solvent (e.g., N,N-dimethylformamide).
-
Under a nitrogen atmosphere, add an inorganic base (e.g., potassium carbonate) and a difluoromethylating agent (e.g., sodium chlorodifluoroacetate).
-
Heat the reaction mixture to 80-150 °C for 1-10 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent and purify by column chromatography.
Step 2: Synthesis of 3-Chloro-5-(difluoromethoxy)benzylamine
-
Dissolve the 3-chloro-5-(difluoromethoxy)benzonitrile from Step 1 in an anhydrous organic solvent (e.g., tetrahydrofuran) under a nitrogen atmosphere.
-
Add a solution of borane dimethyl sulfide complex (10 M) dropwise to the reaction mixture.
-
Stir the reaction at a suitable temperature until the reduction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and carefully quench the reaction by the dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final 3-chloro-5-(difluoromethoxy)benzylamine.
Visualizations
References
Technical Support Center: Synthesis of Fluorinated Benzylamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of fluorinated benzylamines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare fluorinated benzylamines?
A1: The three most prevalent methods for synthesizing fluorinated benzylamines are:
-
Reductive Amination: This one-pot reaction involves the condensation of a fluorinated benzaldehyde or ketone with an amine in the presence of a reducing agent. It is a versatile method for producing primary, secondary, and tertiary amines.[1]
-
Gabriel Synthesis: This method is particularly useful for the synthesis of primary amines, free from over-alkylation byproducts. It involves the N-alkylation of potassium phthalimide with a fluorinated benzyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[2][3]
-
Nucleophilic Aromatic Substitution (SNAr): This approach is employed when the fluorine atom is introduced onto an activated aromatic ring. It involves the displacement of a leaving group (like another halogen or a nitro group) by an amine nucleophile.[4]
Q2: I am observing a low yield in my synthesis. What general factors should I investigate?
A2: Low yields are a common issue and can stem from several factors regardless of the synthetic route. Key areas to investigate include:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Purity of Reagents and Solvents: Impurities, especially water, in starting materials or solvents can deactivate reagents or catalyze side reactions. Ensure all reagents and solvents are of appropriate purity and are properly dried.
-
Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product. Identifying the major byproducts can provide insights into optimizing reaction conditions to minimize their formation.
-
Product Degradation: The desired fluorinated benzylamine may be unstable under the reaction or workup conditions, such as high temperatures or strongly acidic or basic environments.
Q3: What are the common impurities I should look for in my crude product?
A3: Common impurities are often related to the specific synthetic method used and can include:
-
Unreacted Starting Materials: Such as the initial fluorinated benzaldehyde, benzyl halide, or aromatic precursor.
-
Side Products: Examples include over-alkylated amines in reductive amination, or isomers in SNAr reactions.
-
Reagent-derived Impurities: Byproducts from the reducing agent or other reagents used in the reaction.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
-
Degradation Products: Compounds resulting from the decomposition of the product during synthesis or workup.
Troubleshooting Guides
Reductive Amination of Fluorinated Benzaldehydes
Q: My reductive amination is resulting in a low yield of the desired fluorinated benzylamine. What are the likely causes and how can I improve it?
A: Low yields in the reductive amination of fluorinated benzaldehydes can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Issue: Incomplete Imine Formation. The initial equilibrium between the aldehyde/ketone and the amine to form the imine may not be favorable.
-
Solution:
-
Water Removal: The formation of an imine releases water. Removing this water can shift the equilibrium towards the product. This can be achieved by using dehydrating agents like magnesium sulfate or molecular sieves.
-
pH Optimization: The rate of imine formation is pH-dependent. A mildly acidic condition (pH 4-6) is often optimal. This can be achieved by adding a catalytic amount of a weak acid like acetic acid.
-
-
-
Issue: Reduction of the Starting Aldehyde. The reducing agent might be too reactive and reduce the starting fluorinated benzaldehyde to the corresponding alcohol before it can form the imine.
-
Solution:
-
Choice of Reducing Agent: Use a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less likely to reduce the aldehyde and is particularly effective at reducing the intermediate iminium ion. Sodium cyanoborohydride (NaBH₃CN) is another good option that is less reactive towards the carbonyl group at neutral or slightly acidic pH.[5]
-
Stepwise Procedure: First, allow the imine to form completely by stirring the fluorinated benzaldehyde and the amine together for a period before adding the reducing agent. Monitor the imine formation by TLC or NMR.
-
-
-
Issue: Over-alkylation. The newly formed primary or secondary amine product can be more nucleophilic than the starting amine and react further with the aldehyde, leading to the formation of di- or tri-alkylated byproducts.
-
Solution:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess of the amine relative to the aldehyde.
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to reduce the imine as it is formed, minimizing the concentration of the product amine available for further reaction.
-
-
Experimental Protocol: Reductive Amination of 4-Fluorobenzaldehyde
-
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Ammonia (in methanol, 7N solution, 1.5 eq) or desired primary/secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
-
Procedure:
-
Dissolve 4-fluorobenzaldehyde in DCM in a round-bottom flask.
-
Add the amine solution and stir the mixture at room temperature. If using an amine salt, a base such as triethylamine may be needed to liberate the free amine.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Monitor the formation of the imine by TLC.
-
Once imine formation is significant, add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the reaction is complete (as monitored by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Gabriel Synthesis of Fluorinated Benzylamines
Q: My Gabriel synthesis is giving a low yield after the final hydrolysis/hydrazinolysis step. What could be the problem?
A: Low yields in the final step of the Gabriel synthesis are often related to incomplete cleavage of the N-alkylphthalimide intermediate.
-
Issue: Incomplete Hydrolysis. Acidic or basic hydrolysis can be slow and require harsh conditions, which might not be suitable for all substrates, especially those with other sensitive functional groups.
-
Solution:
-
Increase Reaction Time and/or Temperature: Prolonging the reflux time or increasing the temperature can drive the hydrolysis to completion. However, be mindful of potential product degradation.
-
Use of Hydrazine (Ing-Manske procedure): Hydrazinolysis is often more efficient and proceeds under milder conditions than acid or base hydrolysis.[2] Refluxing the N-alkylphthalimide with hydrazine hydrate in a solvent like ethanol is a common and effective method.[6]
-
-
-
Issue: Difficult Separation of Phthalhydrazide. The phthalhydrazide byproduct can sometimes be difficult to separate from the desired amine product, leading to purification challenges and apparent low yields.
-
Solution:
-
Acidification: After hydrazinolysis, adding an acid like HCl will protonate the desired amine, making it water-soluble, while the phthalhydrazide remains as a solid precipitate that can be filtered off. The free amine can then be liberated from the filtrate by basification and extraction.
-
-
Experimental Protocol: Gabriel Synthesis of 4-Fluorobenzylamine [6]
-
Materials:
-
N-(4-fluorobenzyl)phthalimide (1.0 eq, 25.5 g)
-
Hydrazine hydrate (80% solution, 1.0 eq, 6.3 g)
-
Absolute ethanol (25 ml)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Diethyl ether
-
-
Procedure:
-
In a 100 ml reaction flask, combine N-(4-fluorobenzyl)phthalimide and absolute ethanol.
-
Add the 80% hydrazine hydrate solution and heat the mixture to reflux for 30 minutes. A white precipitate will form.
-
After cooling, add excess concentrated hydrochloric acid to decompose the precipitate.
-
Add an appropriate amount of water, stir, and filter the mixture by suction.
-
Neutralize the filtrate with a sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined ether extracts over an anhydrous drying agent, and then evaporate the solvent.
-
Distill the residue under reduced pressure, collecting the fraction at 44-46°C (67 kPa) to obtain 4-fluorobenzylamine. The reported yield is 56.5%.[6]
-
Nucleophilic Aromatic Substitution (SNAr)
Q: I am attempting an SNAr reaction to synthesize a fluorinated benzylamine from a difluorinated aromatic compound and am getting a mixture of products. How can I improve the regioselectivity?
A: Achieving high regioselectivity in SNAr reactions on poly-fluorinated aromatics can be challenging. The position of substitution is directed by the electronic effects of the substituents on the ring.
-
Issue: Poor Regioselectivity. The nucleophile may attack at multiple positions on the aromatic ring, leading to a mixture of isomers.
-
Solution:
-
Activating Groups: The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) ortho or para to a fluorine atom will activate it towards nucleophilic attack. The nucleophile will preferentially substitute at these activated positions.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the reaction may proceed more favorably through the lower energy transition state leading to the desired isomer.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMSO, DMF, or NMP are commonly used and can affect the reactivity of the nucleophile and the stability of the Meisenheimer intermediate.
-
-
Data Presentation: Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Advantages | Disadvantages |
| Reductive Amination | Fluorinated Benzaldehyde | Amine, NaBH(OAc)₃ or NaBH₃CN | 60 - 95 | 2 - 24 | Room Temp. to 60 | One-pot procedure, wide substrate scope. | Potential for over-alkylation, reduction of starting aldehyde. |
| Gabriel Synthesis | Fluorinated Benzyl Halide | Potassium Phthalimide, Hydrazine | 50 - 80 | 1 - 5 (alkylation), 0.5 - 2 (cleavage) | Reflux | High purity of primary amine, avoids over-alkylation. | Limited to primary amines, harsh cleavage conditions may be required. |
| Nucleophilic Aromatic Substitution (SNAr) | Activated Fluoroaromatic | Amine, Base | Variable | 1 - 12 | 25 - 150 | Can introduce the amine and fluorine in one step. | Requires an activated aromatic ring, potential for isomer formation. |
Visualizations
Experimental Workflow: Reductive Amination
Caption: General workflow for the synthesis of fluorinated benzylamines via reductive amination.
Troubleshooting Logic: Low Yield in Reductive Amination
Caption: Troubleshooting flowchart for low yields in reductive amination reactions.
References
- 1. gctlc.org [gctlc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. 4-Fluorobenzylamine | 140-75-0 [chemicalbook.com]
Technical Support Center: Synthesis of 3-(Difluoromethoxy)benzylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Difluoromethoxy)benzylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic pathways to produce this compound are:
-
Reductive Amination of 3-(Difluoromethoxy)benzaldehyde: This method involves the reaction of 3-(difluoromethoxy)benzaldehyde with an ammonia source, followed by reduction of the resulting imine.
-
Reduction of 3-(Difluoromethoxy)benzonitrile: This approach entails the reduction of the nitrile group of 3-(difluoromethoxy)benzonitrile to a primary amine.
Q2: I am experiencing low yields in the reductive amination of 3-(Difluoromethoxy)benzaldehyde. What are the potential causes and solutions?
A2: Low yields in reductive amination can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and recommended solutions. Common areas to investigate include the choice of reducing agent, reaction conditions (temperature, solvent, pH), and the stability of the intermediate imine.
Q3: What are the common side reactions to be aware of during the synthesis of this compound?
A3: During the synthesis, several side reactions can occur, leading to impurities and reduced yields. In the reduction of 3-(difluoromethoxy)benzonitrile, potential side products include dimers and dehalogenated compounds.[1] When starting from the aldehyde, over-reduction to the corresponding alcohol or secondary amine formation can be an issue. Hydrogenolysis of the benzylamine product to form 3-(difluoromethoxy)toluene is also a possibility, particularly with certain catalysts like Palladium on carbon (Pd/C).[2]
Q4: How can I purify the final this compound product?
A4: Purification of this compound typically involves standard laboratory techniques. Distillation under reduced pressure is a common method for purifying benzylamines.[3] Alternatively, flash column chromatography using silica gel can be employed to separate the desired product from impurities.[4] The choice of purification method will depend on the scale of the reaction and the nature of the impurities present.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in Reductive Amination
| Potential Cause | Troubleshooting Step |
| Inefficient Imine Formation | Ensure the removal of water formed during the reaction, as it can inhibit imine formation. Using a dehydrating agent or a Dean-Stark apparatus can be beneficial. |
| Inappropriate Reducing Agent | The choice of reducing agent is critical. Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used. NaBH(OAc)₃ is often preferred for its milder nature and tolerance of slightly acidic conditions, which can favor imine formation.[4] |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and solvent. The reaction is typically run at room temperature.[4] A solvent selection guide for reductive amination can provide valuable insights into the best solvent for your specific substrate.[4] |
| pH Control | The pH of the reaction mixture can significantly impact the equilibrium between the aldehyde, amine, and imine. For reactions using sodium cyanoborohydride (NaBH₃CN), the addition of a few drops of acetic acid is often necessary.[4] |
Issue 2: Impurity Formation in Nitrile Reduction
| Potential Cause | Troubleshooting Step |
| Harsh Reducing Conditions | High temperatures and pressures can lead to side reactions. Consider using milder reducing agents or optimizing the reaction conditions. |
| Catalyst Selection | The choice of catalyst can influence the formation of byproducts. For instance, while Raney nickel is effective, it can sometimes lead to the formation of secondary and tertiary amines. Continuous addition of the nitrile to the reaction mixture can help minimize the formation of impurities.[1] |
| Formation of Secondary Amines | The primary amine product can react with the intermediate imine to form a secondary amine. Using a large excess of ammonia can help to minimize this side reaction. |
Experimental Protocols
Protocol 1: Reductive Amination of 3-(Difluoromethoxy)benzaldehyde
This protocol is a general procedure and may require optimization.
-
Imine Formation: Dissolve 3-(difluoromethoxy)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane. Add a source of ammonia (e.g., ammonium acetate, 1.5-2 equivalents). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium borohydride (1.5 equivalents) portion-wise.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Reduction of 3-(Difluoromethoxy)benzonitrile
This protocol is a general procedure and may require optimization.
-
Reaction Setup: In a flask, dissolve 3-(difluoromethoxy)benzonitrile (1 equivalent) in a suitable solvent like anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Reduction: Add a solution of a reducing agent such as borane dimethyl sulfide complex (BMS) (typically 3 equivalents) dropwise to the solution at 0 °C.[5] After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol, followed by hydrochloric acid. The mixture is then typically heated to reflux for another hour to ensure complete hydrolysis of the borane-amine complex. After cooling, the mixture is basified with a strong base (e.g., NaOH) to a pH > 12.
-
Extraction and Purification: Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by distillation or chromatography.
Data Summary
The following table summarizes typical reaction conditions for related benzylamine syntheses, which can serve as a starting point for optimizing the synthesis of this compound.
| Synthesis Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Reference |
| Reductive Amination | Benzaldehyde | Amine, NaBH(OAc)₃ | Ethyl Acetate | Room Temp | 6 | [4] |
| Nitrile Reduction | 3-Chloro-5-(difluoromethoxy)benzonitrile | Borane dimethylsulfide | Anhydrous THF | 30-65 | 2-30 | [5] |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
Technical Support Center: Difluoromethylation of Phenolic Compounds
Welcome to the technical support center for the difluoromethylation of phenolic compounds. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for problems that may arise during the difluoromethylation of phenols. The issues are organized by the type of problem or the reagents used.
Issue 1: Low Yield or No Reaction
Q1: My difluoromethylation reaction is not proceeding, or the yield is very low. What are the common causes?
A1: Low or no yield in a difluoromethylation reaction can stem from several factors related to the reagents, reaction conditions, or the substrate itself.
-
Insufficient Base: Most difluoromethylation protocols that use a difluorocarbene precursor require a base to deprotonate the phenol. Ensure the base is strong enough for your specific phenol's pKa and that it is used in sufficient stoichiometric amounts (typically 1.5 equivalents or more). For protocols using sodium chlorodifluoroacetate, cesium carbonate is a common and effective choice.[1][2]
-
Reagent Quality: The difluoromethylating agent may have degraded. For instance, some reagents are sensitive to moisture.[2] Ensure your reagents are fresh and handled under appropriate inert conditions if required. Sodium chlorodifluoroacetate is generally a bench-stable reagent.[1][2]
-
Reaction Temperature: Many difluoromethylation reactions require heating to generate the reactive species (e.g., difluorocarbene). For the use of sodium chlorodifluoroacetate, temperatures around 120 °C are often necessary for the thermal decarboxylation to proceed efficiently.[1][2]
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMF are commonly used. For some protocols, a biphasic system or the presence of a phase-transfer catalyst may be necessary to bring the phenoxide and the difluorocarbene precursor into the same phase.[3]
-
Substrate Reactivity: Phenols with strong electron-withdrawing groups are less nucleophilic and may require harsher conditions (e.g., stronger base, higher temperature) to react. Conversely, highly electron-rich phenols can be prone to side reactions.
Issue 2: Formation of Aryl-Triflate or Aryl-Nonaflate Side Products
Q2: I am using difluoromethyltriflate (HCF₂OTf) and observing a significant amount of an aryl-triflate byproduct. How can I avoid this?
A2: The formation of an aryl-triflate is a known side reaction when using HCF₂OTf, especially with electron-rich phenols.[4] This occurs when the phenoxide attacks the sulfur atom of the triflate group instead of the intended reaction pathway that leads to the difluoromethyl ether.
Troubleshooting Steps:
-
Change the Reagent: If aryl-triflate formation is a persistent issue, consider switching to a difluoromethylating agent that does not contain a sulfonate leaving group, such as sodium chlorodifluoroacetate or a TMSCF₂H-based system.
-
Use a Bulkier Leaving Group: It has been proposed that a bulkier sulfonate group can sterically hinder the undesired nucleophilic attack at the sulfur atom. Using difluoromethylnonaflate (HCF₂ONf) instead of the triflate has been shown to increase the conversion to the desired difluoromethyl ether for problematic electron-rich phenols.[4]
-
Optimize Reaction Conditions: Carefully controlling the addition of reagents and temperature may help favor the desired reaction pathway, although changing the reagent is often the most effective solution.
| Reagent | Common Side Product | Mitigation Strategy |
| HCF₂OTf | Aryl-triflate | Switch to a non-sulfonate reagent or use a reagent with a bulkier leaving group like difluoromethylnonaflate (HCF₂ONf).[4] |
| Chlorodifluoromethane (HCF₂Cl) | Dimer and trimer byproducts | Use a more stable and controllable difluorocarbene source like sodium chlorodifluoroacetate.[1] |
Issue 3: C-Difluoromethylation vs. O-Difluoromethylation
Q3: My reaction is producing C-alkylated isomers instead of, or in addition to, the desired O-difluoromethylated product. How can I improve the selectivity for O-alkylation?
A3: The competition between C- and O-alkylation of phenoxides is a classic challenge in organic chemistry. Several factors influence the regioselectivity of this reaction. The reaction with difluorocarbene typically favors O-alkylation due to the high electron density on the oxygen atom of the phenoxide. However, C-alkylation can occur, especially with phenoxides that have highly activated ortho or para positions.
Factors Influencing Selectivity:
-
Solvent: The choice of solvent plays a crucial role. Protic solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for reaction and thus increasing the likelihood of C-alkylation.[5] Polar aprotic solvents like DMF or DMSO generally favor O-alkylation because they do not shield the oxygen atom as effectively.[5]
-
Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction's outcome. Tightly associated "hard" cations (like Li⁺) may coordinate more strongly with the oxygen, potentially favoring C-alkylation, whereas "softer" or larger cations (like Cs⁺ or K⁺) can lead to a more "free" phenoxide, which is more likely to react at the oxygen.[1][2]
-
Steric Hindrance: If the ortho positions of the phenol are sterically hindered, C-alkylation at these positions becomes less favorable, which can indirectly increase the selectivity for O-alkylation.
Troubleshooting Workflow for Poor O/C Selectivity
Caption: Troubleshooting logic for improving O-alkylation selectivity.
Issue 4: Challenges with Specific Substrates
Q4: I am having trouble with the difluoromethylation of a sterically hindered phenol (e.g., 2,6-disubstituted). What can I do?
A4: Sterically hindered phenols present a significant challenge as the bulky groups surrounding the hydroxyl moiety can impede its approach to the reactive difluoromethylating species.
Potential Solutions:
-
Increase Reaction Temperature and Time: Providing more thermal energy and allowing the reaction to proceed for a longer duration can help overcome the higher activation energy associated with sterically hindered substrates.
-
Use a Less Bulky Reagent: While the ultimate reactive species is often the small difluorocarbene, the precursor's interaction with the phenoxide might be sterically sensitive. Comparing different difluorocarbene sources could be beneficial.
-
Optimize Base and Solvent: Experiment with different bases and solvents to find a combination that provides the best accessibility to the phenolic oxygen.
Q5: My electron-deficient phenol (e.g., a nitrophenol) is not reacting. How can I promote the reaction?
A5: Electron-deficient phenols are less nucleophilic due to the electron-withdrawing nature of their substituents. This makes the deprotonation step more facile, but the resulting phenoxide is less reactive.
Potential Solutions:
-
Ensure Complete Deprotonation: While deprotonation is easier, ensure a strong enough base is used to drive the equilibrium fully to the phenoxide.
-
Higher Temperatures: As with sterically hindered phenols, increasing the reaction temperature can provide the necessary energy to overcome the lower nucleophilicity of the phenoxide.
-
Use a More Reactive Reagent System: Some difluoromethylating systems are inherently more reactive than others. For example, methods utilizing TMSCF₂Br with a suitable activator may be effective where other methods fail.[3]
Detailed Experimental Protocols
Below are detailed methodologies for key difluoromethylation reactions. These protocols are provided as a starting point and may require optimization for your specific substrate.
Protocol 1: Difluoromethylation using Sodium Chlorodifluoroacetate
This protocol is adapted from a robust procedure published in Organic Syntheses and is suitable for a wide range of phenolic compounds.[1][2] It relies on the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene in situ.
Reaction Scheme: Ar-OH + ClCF₂CO₂Na → Ar-OCF₂H
Materials:
-
Phenolic substrate (1.00 equiv)
-
Cesium carbonate (Cs₂CO₃, 1.50 equiv)
-
Sodium 2-chloro-2,2-difluoroacetate (2.80 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the phenolic substrate (1.00 equiv) and cesium carbonate (1.50 equiv).
-
Inert Atmosphere: Seal the flask with a septum, connect it to a Schlenk line, and evacuate and backfill with nitrogen three times.
-
Solvent Addition: Under a positive pressure of nitrogen, add anhydrous DMF followed by deionized water via syringe. The typical solvent ratio is approximately 9:1 DMF/H₂O.
-
Degassing: Stir the resulting mixture and sparge with nitrogen for 1 hour to ensure the solution is thoroughly degassed.
-
Reagent Addition: After degassing, remove the septum and add sodium 2-chloro-2,2-difluoroacetate (2.80 equiv) in one portion under a stream of nitrogen.
-
Heating: Quickly equip the flask with a reflux condenser connected to a nitrogen line and an oil bubbler. Lower the apparatus into a preheated oil bath at 120 °C.
-
Reaction: Stir the reaction mixture vigorously at 120 °C for 2 hours. Vigorous gas evolution (CO₂) will be observed upon heating.
-
Workup:
-
After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., hexanes or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Workflow for phenol difluoromethylation with sodium chlorodifluoroacetate.
Disclaimer: The protocols and troubleshooting advice provided here are intended as a guide. All chemical reactions should be performed by trained individuals with appropriate safety precautions in a certified laboratory environment. A thorough risk assessment should be conducted before any experimentation.
References
Technical Support Center: Benzylamine Derivative Synthesis
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the synthesis of benzylamine derivatives. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My reductive amination reaction is showing low yield. What are the common causes and how can I improve it?
A1: Low yields in reductive amination of benzaldehyde derivatives can stem from several factors:
-
Incomplete Imine Formation: The equilibrium between the carbonyl compound and the amine to form the imine may not be favorable. Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The use of a dehydrating agent, such as molecular sieves, can be beneficial.
-
Inefficient Reduction: The choice of reducing agent is critical. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the aldehyde.[1] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde, lowering the yield of the desired amine.[2]
-
Side Reactions: The primary amine product can react with the starting aldehyde to form a secondary amine as a byproduct.[3] To minimize this, a slight excess of the amine starting material can be used.
-
Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly impact the reaction. The reaction is typically favored under weakly acidic conditions (pH 4-5) to promote imine formation without deactivating the amine.[1]
Q2: I am observing significant amounts of secondary and tertiary amine byproducts in my reaction. How can I increase the selectivity for the primary amine?
A2: The formation of secondary (dibenzylamine) and tertiary (tribenzylamine) amines is a common issue, particularly in the ammonolysis of benzyl chloride, because the product benzylamine is more nucleophilic than ammonia.[3] To favor the formation of the primary amine:
-
Use a Large Excess of Ammonia: A high molar ratio of ammonia to benzyl chloride (e.g., 20:1 or higher) is often employed to increase the probability of the benzyl chloride reacting with ammonia rather than the benzylamine product.[3]
-
Alternative Synthesis Routes: Consider the Gabriel synthesis or the Delepine reaction, which are specifically designed to produce primary amines with minimal over-alkylation. The Gabriel synthesis utilizes phthalimide, and the Delepine reaction uses hexamethylenetetramine to avoid the formation of secondary and tertiary amine byproducts.[4][5]
Q3: How can I effectively purify my benzylamine derivative from unreacted starting materials and byproducts?
A3: Purification strategies depend on the properties of your target compound and the impurities present.
-
Distillation: For liquid benzylamine derivatives, vacuum distillation is a common and effective method for purification.[6]
-
Acid-Base Extraction: Benzylamines are basic and can be protonated with acid to form water-soluble salts. This allows for their separation from non-basic impurities. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[3]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a powerful purification technique.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities with different polarities.
Q4: My benzylamine starting material appears to be impure on a TLC plate. How should I purify it before use?
A4: Impurities in commercial benzylamine are often due to oxidation or condensation. Purification can be achieved by:
-
Distillation: Dry the benzylamine with NaOH or KOH and then distill it under a nitrogen atmosphere or under reduced pressure.[6]
-
Salt Precipitation: Dissolve the impure benzylamine in a solvent like ether and add HCl in ether to precipitate the benzylamine hydrochloride salt. The salt can then be filtered, washed, and the free base can be regenerated by treatment with a base like NaOH.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or reagents.2. Suboptimal reaction temperature.3. Incorrect stoichiometry of reactants.4. Presence of water in reductive amination. | 1. Use fresh, high-quality reagents and catalysts.2. Optimize the reaction temperature. For instance, in the N-alkylation of benzyl alcohol, increasing the temperature from 160°C to 180°C can improve conversion.[7]3. Carefully check the molar ratios of your reactants.4. Ensure anhydrous conditions by using dry solvents and adding a dehydrating agent like molecular sieves. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-alkylation leading to secondary/tertiary amines.2. Reduction of starting carbonyl in reductive amination.3. Side reactions like hydrogenolysis or decarbonylation in catalytic reactions.[7] | 1. Use a large excess of the amine nucleophile (e.g., ammonia). Consider alternative synthetic routes like the Gabriel synthesis.[4]2. Use a milder, more selective reducing agent (e.g., NaBH₃CN instead of NaBH₄).[1]3. Optimize catalyst loading and reaction time to minimize side product formation.[7] |
| Difficulty in Product Isolation/Purification | 1. Product is too soluble in the workup solvent.2. Emulsion formation during extraction.3. Co-elution of product and impurities during chromatography. | 1. Choose a different extraction solvent.2. Add brine to the aqueous layer to break emulsions.3. Optimize the mobile phase for column chromatography; consider using a different solvent system or a gradient elution. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Catalyst deactivation.3. Reversible reaction equilibrium. | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.2. Use a higher catalyst loading or a more robust catalyst.3. For equilibrium reactions like imine formation, remove a byproduct (e.g., water) to drive the reaction forward. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the N-Alkylation of Benzyl Alcohol [7]
| Entry | Catalyst Amount (mg) | Ammonia Equivalents | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 50 | 2.6 | 180 | 18 | 45 | 40 |
| 2 | 100 | 2.6 | 180 | 18 | 68 | 55 |
| 3 | 200 | 2.6 | 180 | 18 | 83 | 61 |
| 4 | 400 | 2.6 | 180 | 18 | 97 | 35 |
| 5 | 200 | 1.3 | 180 | 18 | 80 | 58 |
| 6 | 200 | 5.2 | 180 | 18 | 85 | 63 |
| 7 | 200 | 7.8 | 180 | 18 | 82 | 60 |
| 8 | 200 | 2.6 | 160 | 18 | 65 | 50 |
| 9 | 200 | 2.6 | 170 | 18 | 75 | 58 |
| 10 | 200 | 2.6 | 180 | 2 | 30 | 35 |
| 11 | 200 | 2.6 | 180 | 8 | 60 | 52 |
| 12 | 200 | 2.6 | 180 | 24 | 85 | 58 |
General reaction conditions: benzyl alcohol (1 mmol), aq. NH₃ (25 wt %), Raney Ni 2800, and dodecane (internal standard, 20 μL) in p-xylene.
Table 2: Comparison of Bases for the N-Alkylation of p-Methoxybenzylamine [8]
| Entry | Base | Solvent | Time (h) | Yield of Secondary Amine (%) | Yield of Tertiary Amine (%) |
| 1 | Cs₂CO₃ | DMF | 24 | 95 | <5 |
| 2 | K₂CO₃ | DMF | 24 | 70 | 25 |
| 3 | Na₂CO₃ | DMF | 24 | 65 | 30 |
| 4 | Li₂CO₃ | DMF | 24 | 50 | 45 |
| 5 | t-BuOK | DMF | 24 | 40 | 55 |
| 6 | DBU | DMF | 24 | 35 | 60 |
| 7 | None | DMF | 24 | <10 | <5 |
| 8 | Cs₂CO₃ | DMSO | 24 | 60 | 35 |
Reaction conditions: p-methoxybenzylamine (2 equiv.), benzyl bromide (1 equiv.), base (2 equiv.), solvent.
Experimental Protocols
Protocol 1: Reductive Amination of Benzaldehyde
-
To a solution of benzaldehyde (1 equivalent) in an anhydrous solvent (e.g., methanol, dichloromethane), add the primary amine (1-1.2 equivalents).
-
If the reaction is slow, add a catalytic amount of a weak acid (e.g., acetic acid).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by TLC or GC-MS.
-
Cool the reaction mixture to 0°C and add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Gabriel Synthesis of Benzylamine [4]
-
In a round-bottomed flask, combine phthalimide (1 equivalent) and anhydrous potassium carbonate (1 equivalent).
-
Add benzyl chloride (1.1 equivalents) and a suitable solvent (e.g., DMF).
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture and pour it into water to precipitate the N-benzylphthalimide.
-
Filter the solid, wash with water, and dry.
-
To the N-benzylphthalimide in a round-bottomed flask, add hydrazine hydrate (1.2 equivalents) and ethanol.
-
Reflux the mixture for 1-2 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the mixture and add dilute hydrochloric acid to ensure complete precipitation of the phthalhydrazide.
-
Filter off the phthalhydrazide and wash it with cold water.
-
Make the filtrate strongly alkaline with concentrated sodium hydroxide solution.
-
Extract the benzylamine with diethyl ether.
-
Dry the ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the benzylamine by distillation.[4]
Visualizations
References
Technical Support Center: Scale-Up of 3-(Difluoromethoxy)benzylamine Production
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 3-(Difluoromethoxy)benzylamine. It provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale-up.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the production of this compound?
A common and scalable synthetic route starts from 3-hydroxybenzonitrile. The synthesis involves two main steps: difluoromethylation of the phenolic hydroxyl group, followed by the reduction of the nitrile group to a primary amine. This method is advantageous due to its relatively short route and manageable process control.[1]
Q2: What are the critical process parameters to monitor during the difluoromethylation step?
The key parameters for the difluoromethylation of 3-hydroxybenzonitrile include reaction temperature, reaction time, and the molar ratio of reagents. The reaction temperature is typically maintained between 80-150°C for 1-10 hours.[1] Careful control of the difluoromethylating agent (e.g., sodium chlorodifluoroacetate) and the base (e.g., potassium carbonate) is crucial for optimal conversion and to minimize byproduct formation. The reaction is typically conducted under an inert nitrogen atmosphere.[1]
Q3: What are the recommended conditions for the reduction of 3-(Difluoromethoxy)benzonitrile to this compound?
The reduction of the nitrile to the benzylamine is a critical step. A common method involves using a reducing agent like borane dimethyl sulfide complex in an anhydrous solvent such as tetrahydrofuran (THF).[1] The reaction temperature is generally kept between 30-65°C for 2-30 hours.[1] Maintaining anhydrous conditions is vital to prevent deactivation of the reducing agent.[2]
Q4: How can I purify the final product, this compound, on a larger scale?
For larger scale purification, distillation under reduced pressure is a common method for benzylamines.[3] Another effective method is to convert the amine into its hydrochloride salt, which can then be isolated and purified by recrystallization.[2] This is particularly useful if the amine is somewhat water-soluble or difficult to handle in its free base form.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in difluoromethylation step | 1. Insufficient base or inactive base. 2. Low reaction temperature or short reaction time. 3. Impure starting materials. | 1. Use a slight excess of a strong, anhydrous base. Ensure the base is fresh and properly stored. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. 3. Ensure the 3-hydroxybenzonitrile and difluoromethylating agent are of high purity. |
| Incomplete reduction of the nitrile | 1. Insufficient reducing agent. 2. Deactivation of the reducing agent due to moisture. 3. Short reaction time or low temperature. | 1. Use a sufficient excess of the reducing agent (e.g., 2-3 equivalents). 2. Ensure strictly anhydrous conditions by using dry solvents and glassware. 3. Increase the reaction time or temperature and monitor for the disappearance of the starting material.[2] |
| Formation of byproducts during reduction | Hydrolysis of intermediate imine during workup. | Perform the quenching of the reaction at a low temperature to minimize hydrolysis. |
| Difficult isolation of the product | The product amine may be polar and have some water solubility. | 1. Perform multiple extractions with a suitable organic solvent. 2. Consider converting the amine to its hydrochloride salt to facilitate isolation and purification by recrystallization.[2] |
| Exothermic reaction during quenching of excess reducing agent | The quenching of reducing agents like boranes or metal hydrides is highly exothermic and can generate flammable hydrogen gas. | 1. Perform the quenching slowly and at a low temperature in a controlled manner. 2. Ensure adequate cooling and venting. |
| Emulsion formation during workup | High concentration of salts or polar impurities. | 1. Add a saturated brine solution to break the emulsion. 2. If the emulsion persists, filtration through a pad of celite may be effective. |
Experimental Protocols
1. Synthesis of 3-(Difluoromethoxy)benzonitrile
-
Materials: 3-hydroxybenzonitrile, Sodium chlorodifluoroacetate, Potassium carbonate, N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 3-hydroxybenzonitrile in DMF, add potassium carbonate.
-
Heat the mixture to the desired reaction temperature (e.g., 100°C) under a nitrogen atmosphere.
-
Slowly add sodium chlorodifluoroacetate to the reaction mixture.
-
Maintain the reaction at temperature for several hours, monitoring the progress by HPLC.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization.
-
2. Synthesis of this compound
-
Materials: 3-(Difluoromethoxy)benzonitrile, Borane dimethyl sulfide complex, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 3-(Difluoromethoxy)benzonitrile in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add borane dimethyl sulfide complex to the solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC or HPLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly quench with methanol, followed by hydrochloric acid.
-
Stir the mixture for a period to ensure complete hydrolysis of the intermediate.
-
Basify the mixture with an aqueous solution of sodium hydroxide.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude amine.
-
Purify the product by vacuum distillation.[3]
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 3-(Difluoromethoxy)benzylamine
For researchers, scientists, and professionals in drug development, the accurate determination of purity for key intermediates like 3-(Difluoromethoxy)benzylamine is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data presentation.
Comparison of Analytical Techniques for Purity Determination
The choice of analytical technique for purity determination depends on various factors, including the nature of the compound, potential impurities, required sensitivity, and the intended application. While HPLC is a versatile and widely used method, other techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) offer unique advantages.
| Feature | HPLC (Proposed Method) | Gas Chromatography (GC) | 1H NMR Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing structural information. | Measurement of the mass-to-charge ratio of ionized molecules. |
| Primary Use | Quantitative purity analysis, separation of non-volatile and thermally labile compounds. | Quantitative purity analysis of volatile and thermally stable compounds.[1] | Structural elucidation and quantification of major components and impurities with known structures. | Molecular weight determination and identification of impurities. |
| Typical Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (mg to µg level for quantification) | Very High (pg to fg level) |
| Sample Throughput | Moderate | High | Low to Moderate | High |
| Instrumentation Cost | Moderate to High | Moderate | High | High |
| Advantages | - Wide applicability to a range of compounds.- High resolution and efficiency.- Non-destructive. | - Excellent for volatile compounds.- High sensitivity. | - Provides detailed structural information.- Can be quantitative (qNMR). | - High specificity and sensitivity.- Can be coupled with chromatography (e.g., LC-MS, GC-MS). |
| Limitations | - May require method development for new compounds.- Not suitable for highly volatile compounds. | - Limited to volatile and thermally stable analytes.- Derivatization may be required for polar compounds. | - Lower sensitivity for impurity detection compared to chromatographic methods.- Complex spectra for complex mixtures. | - May not be quantitative without appropriate standards.- Ionization efficiency can vary between compounds. |
Proposed HPLC Method for Purity Determination of this compound
Given the presence of a polar amine group, an aromatic ring, and a difluoromethoxy group, a reversed-phase HPLC method is proposed as a suitable approach for the purity analysis of this compound. This method is expected to effectively separate the main component from potential process-related impurities and degradation products.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point. For potentially better peak shape and alternative selectivity, a column with a fluorinated stationary phase could also be evaluated.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm (or DAD scan from 200-400 nm to monitor for all chromophoric impurities).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (initial conditions, 10% acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
-
Peak Area % = (Area of Main Peak / Total Area of All Peaks) x 100
Method Performance Comparison
| Parameter | HPLC | Gas Chromatography (GC) |
| Reported Purity | To be determined by this method. | ≥ 98%[1] |
| Potential Impurities | Starting materials, by-products from synthesis, degradation products. | Volatile impurities. |
| Selectivity | High, can be tuned by mobile phase and stationary phase selection. | High, based on volatility and column chemistry. |
| Precision | Typically < 2% RSD for peak area. | Typically < 2% RSD for peak area. |
| Accuracy | High, requires a reference standard for quantitative analysis. | High, requires a reference standard for quantitative analysis. |
Experimental Workflow and Logic Diagrams
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical comparison of analytical techniques.
References
A Comparative Guide to the Biological Activity of 3-(Difluoromethoxy)benzylamine and Other Benzylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 3-(Difluoromethoxy)benzylamine and other substituted benzylamines. Due to the limited publicly available biological data specifically for this compound, this document focuses on the structure-activity relationships (SAR) of closely related benzylamine derivatives to infer its potential activity. Detailed experimental protocols for key biological assays are provided to facilitate further research and direct comparison.
Introduction to Benzylamines
Benzylamine and its derivatives are a versatile class of compounds with a wide range of biological activities, including antimicrobial, antifungal, anticancer, and neurological effects. Their chemical structure, consisting of a benzyl group attached to an amino group, allows for diverse substitutions on the aromatic ring and the nitrogen atom, leading to a broad spectrum of pharmacological properties. The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can significantly alter the physicochemical properties of the molecule, including lipophilicity and metabolic stability, thereby influencing its biological activity.
Comparative Biological Activity
Monoamine Oxidase (MAO) Inhibition
Benzylamine itself is a known substrate for Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine.[1] Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases such as Parkinson's and Alzheimer's.[2] The nature of the substituent on the benzyl ring can modulate the inhibitory activity and selectivity towards MAO-A and MAO-B. For instance, studies on fluorinated benzyloxy chalcone derivatives have shown that substitution patterns on the benzyl ring significantly impact MAO-B inhibitory potency.[3][4] It is plausible that the 3-(difluoromethoxy) substitution on the benzylamine scaffold could confer inhibitory activity against MAO enzymes.
Receptor Binding Affinity
Substituted benzylamines are known to interact with various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, which are crucial targets in the central nervous system.[5][6]
-
Dopamine Receptors: N-substituted benzylamines have been investigated for their affinity to dopamine receptors. For example, N-alkylation of 2-(4-fluoro-3-hydroxyphenyl)ethylamine, a dopamine analog, can enhance affinity for D2 receptors.[7] The electronic and steric properties of the 3-(difluoromethoxy) group could influence the binding affinity and selectivity of the parent benzylamine for different dopamine receptor subtypes.
-
Serotonin Receptors: The affinity of phenethylamine analogues for serotonin (5-HT) receptors is influenced by the substitution pattern on the phenyl ring, with methoxy groups generally enhancing affinity.[8] Given the electronic similarities between a methoxy and a difluoromethoxy group, this compound may exhibit affinity for serotonin receptors, particularly the 5-HT1A subtype, which is a common target for benzylamine derivatives.[9][10]
Data Summary: Biological Activities of Representative Benzylamine Derivatives
The following table summarizes the biological activities of various substituted benzylamines to provide a comparative context for the potential activity of this compound.
| Compound/Derivative Class | Biological Target | Activity Metric | Value | Reference |
| (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | MAO-B | IC50 | 0.0053 µM | [4] |
| (E)-3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | MAO-B | IC50 | 0.023 µM | [4] |
| N-ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine | Dopamine D2 Receptor | High Affinity | - | [7] |
| N-n-propyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamine | Dopamine D2 Receptor | High Affinity & Selectivity | - | [7] |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | Serotonin Transporter (SERT) | Ki | 2 - 400 nM | [10] |
| Pyridazinobenzylpiperidine Derivative (S5) | MAO-B | IC50 | 0.203 µM | [11] |
Experimental Protocols
To facilitate direct evaluation and comparison of this compound with other benzylamines, detailed protocols for key in vitro assays are provided below.
Protocol 1: In Vitro Monoamine Oxidase-A (MAO-A) Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the MAO-A enzyme.[12][13]
Materials:
-
Human recombinant MAO-A enzyme
-
MAO-A substrate (e.g., Tyramine)
-
Test compound (e.g., this compound)
-
Inhibitor control (e.g., Clorgyline)
-
MAO-A Assay Buffer
-
Developer solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Dissolve the test compound and inhibitor control in a suitable solvent (e.g., DMSO) to prepare stock solutions. Create a dilution series of the test compound.
-
Enzyme Solution Preparation: Dilute the MAO-A enzyme stock solution with MAO-A Assay Buffer to the desired working concentration.
-
Assay Reaction:
-
Add 10 µL of the test compound dilutions, inhibitor control, or assay buffer (for enzyme control) to the wells of the 96-well plate.
-
Add 50 µL of the prepared MAO-A enzyme solution to each well.
-
Incubate the plate for 10 minutes at 25°C.
-
Prepare the MAO-A Substrate Solution containing the substrate and developer.
-
Add 40 µL of the Substrate Solution to each well to initiate the reaction.
-
-
Signal Detection: Immediately measure the fluorescence intensity over time using a microplate reader.
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the test compound.
-
Normalize the reaction rates relative to the enzyme control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Experimental Workflow for MAO-A Inhibition Assay
Caption: Workflow for determining the IC50 of a MAO-A inhibitor.
Protocol 2: Dopamine D2 Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.[14][15]
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
Radioligand (e.g., [³H]Spiperone)
-
Unlabeled competitor for non-specific binding (e.g., Haloperidol)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and a fixed high concentration of the unlabeled competitor.
-
Reaction Mixture: In a 96-well plate, combine:
-
A fixed concentration of the radioligand.
-
The cell membrane preparation.
-
Either the test compound dilutions, the unlabeled competitor (for non-specific binding), or buffer (for total binding).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Dopamine D2 Receptor Binding Assay Workflow
Caption: Workflow for a competitive dopamine D2 receptor binding assay.
Protocol 3: 5-HT1A Receptor Binding Assay (Radioligand Displacement)
This protocol details a method to determine the binding affinity of a test compound for the serotonin 5-HT1A receptor.[16][17]
Materials:
-
Cell membranes expressing human 5-HT1A receptors
-
Radioligand (e.g., [³H]8-OH-DPAT)
-
Unlabeled competitor for non-specific binding (e.g., Serotonin)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Compound and Membrane Preparation: Prepare serial dilutions of the test compound and a fixed high concentration of the unlabeled competitor. Thaw and resuspend the cell membranes in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the radioligand, cell membranes, and either the test compound, unlabeled competitor, or buffer.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Radioactivity Measurement: Dry the filters, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Similar to the dopamine D2 receptor binding assay, calculate specific binding, plot the dose-response curve, and determine the IC50 and Ki values.
5-HT1A Receptor Binding Assay Logic
Caption: Competitive binding at the 5-HT1A receptor.
Conclusion
While direct experimental data on the biological activity of this compound is currently limited, the structure-activity relationships of related benzylamine derivatives suggest its potential to interact with key biological targets such as monoamine oxidases and monoaminergic receptors. The difluoromethoxy substitution is expected to modulate its potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a framework for the systematic evaluation of this compound and other novel benzylamine derivatives, enabling a direct comparison of their biological activities and contributing to the development of new therapeutic agents. Further research is warranted to fully elucidate the pharmacological profile of this compound.
References
- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Monoaminergic mechanisms of stimulation-produced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoaminergic Receptors as Modulators of the Perivascular Sympathetic and Sensory CGRPergic Outflows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. benchchem.com [benchchem.com]
- 15. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of 3-(Difluoromethoxy)benzylamine and Related Compounds
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular weight and fragmentation patterns, offering deep insights into chemical structures. This guide provides a comparative analysis of the mass spectrometry data for 3-(Difluoromethoxy)benzylamine and similar substituted benzylamines, supported by experimental protocols and data visualizations to aid in analytical studies.
Comparative Analysis of Fragmentation Patterns
In contrast, the mass spectra of related fluorinated benzylamines, such as 2-Fluorobenzylamine and 2,5-Difluorobenzylamine, are publicly available and provide a basis for comparison. The presence of fluorine atoms on the benzene ring influences the fragmentation, often leading to characteristic losses.
Below is a table summarizing the predicted and observed mass-to-charge ratios (m/z) for key fragments of this compound and its analogs.
| Compound | Molecular Ion (M+) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] | Source |
| This compound | 173 (Predicted) | 108 (Predicted) | 125, 91, 77 | Predicted |
| Benzylamine | 107 | 30 | 106, 77, 51 | --INVALID-LINK--[1] |
| 2-Fluorobenzylamine | 125 | 108 | 124, 96, 77 | --INVALID-LINK--[2] |
| 2,5-Difluorobenzylamine | 143 | 126 | 142, 107, 96 | --INVALID-LINK--[3] |
Note: The fragmentation data for this compound is predicted based on common fragmentation pathways of substituted benzylamines.[4] The molecular weight of this compound is calculated to be approximately 173.15 g/mol .
Predicted Fragmentation of this compound
The fragmentation of this compound is expected to follow established patterns for benzylamines. The molecular ion peak would be observed at m/z 173. The base peak is predicted to be at m/z 108, resulting from the benzylic cleavage and loss of the CH2NH2 group. Other significant fragments would likely include the tropylium ion at m/z 91 and the phenyl cation at m/z 77. The presence of the difluoromethoxy group may also lead to characteristic neutral losses.
Experimental Protocols
For the analysis of novel compounds like this compound, a general protocol for mass spectrometry using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is provided below. This protocol can be adapted for liquid chromatography-mass spectrometry (LC-MS) depending on the compound's properties and the analytical requirements.
General GC-MS Protocol for Substituted Benzylamines
-
Sample Preparation:
-
Dissolve the analyte in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration of 1-10 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Solvent Delay: 3-5 minutes.
-
Workflow for Mass Spectrometry Analysis
The following diagram illustrates a typical workflow for the mass spectrometry analysis of a novel compound, from sample preparation to data interpretation.
Caption: General workflow for mass spectrometry analysis.
This guide provides a foundational comparison for the mass spectrometric analysis of this compound against related compounds. The provided experimental protocol and workflow diagram offer a practical framework for researchers embarking on the characterization of novel substituted benzylamines. Further experimental validation is necessary to confirm the predicted fragmentation patterns of this compound.
References
A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzylamine Analogues for Drug Development Professionals
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological and physicochemical properties of fluorinated and non-fluorinated benzylamine analogues, a prevalent structural motif in numerous therapeutic agents.
The introduction of fluorine can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide presents a comparative analysis supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to facilitate informed decision-making in drug discovery and development.
Data Presentation: A Comparative Overview
The strategic placement of fluorine on the benzylamine scaffold can lead to profound differences in biological activity and metabolic fate. The following tables summarize quantitative data comparing the properties of non-fluorinated benzylamine analogues with their fluorinated counterparts.
Table 1: Comparative Binding Affinity of Fluorinated vs. Non-Fluorinated Analogues
The position of fluorine substitution on the benzyl ring of benzylamine derivatives significantly influences their binding affinity for various receptors. The following table showcases the inhibition constants (Ki) for fluorinated and non-fluorinated analogues at dopamine and serotonin receptors.
| Compound/Analogue | Target Receptor | Non-Fluorinated Ki (nM) | Fluorinated Analogue | Fluorinated Ki (nM) | Fold Change in Affinity |
| N-Phenylpiperazine Series | Dopamine D3 | 96 - 1413 | 2-Fluoro-N-phenylpiperazine analogue (6a) | 1.4 | Significant Increase |
| Dopamine D2 | 349 - 7522 | 2-Fluoro-N-phenylpiperazine analogue (6a) | >450 | - | |
| Benzamide Series | Dopamine D2 (long) | N/A | 2,3-dimethoxy-N-[1-(4-fluorobenzyl)piperidin-4-yl]benzamide (MBP) | ~1-8 | N/A |
| Dopamine D3 | N/A | 2,3-dimethoxy-N-[1-(4-fluorobenzyl)piperidin-4-yl]benzamide (MBP) | ~1-8 | N/A | |
| Dopamine D4 | N/A | 2,3-dimethoxy-N-[1-(4-fluorobenzyl)piperidin-4-yl]benzamide (MBP) | ~1-8 | N/A | |
| Dopamine D2 (long) | N/A | 4'-fluoroclebopride (FCP) | ~5.5 | N/A | |
| Dopamine D3 | N/A | 4'-fluoroclebopride (FCP) | ~5.5 | N/A | |
| Dopamine D4 | N/A | 4'-fluoroclebopride (FCP) | 144 | N/A | |
| 2-Phenylcyclopropylmethylamine Series | Serotonin 5-HT2C | 5.2 (EC50) | Fluorinated cyclopropane derivative | 4.7 (EC50) | ~1.1 |
Note: Data is compiled from multiple sources and may have been generated under different experimental conditions. Direct comparison should be made with caution. N/A indicates that directly comparable data for a non-fluorinated parent compound was not available in the cited literature.
Key Insights from Binding Affinity Data:
-
Fluorination can dramatically increase binding affinity, as seen in the N-phenylpiperazine series for the Dopamine D3 receptor.[1]
-
The position of the fluorine atom is critical. For benzylpiperazine analogues targeting the serotonin 5-HT2A receptor, a para-fluoro substitution generally results in the highest affinity, while meta or ortho substitutions can decrease affinity compared to the unsubstituted analogue.[2]
-
In some cases, fluorination has a modest effect on potency, as observed in the 2-phenylcyclopropylmethylamine series for the 5-HT2C receptor.[3]
Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogues
A primary driver for the use of fluorine in medicinal chemistry is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.
| Compound Class | Non-Fluorinated Analogue (Half-life, t½) | Fluorinated Analogue | Fluorinated Analogue (Half-life, t½) | Fold Increase in Stability |
| Risperidone | Risperidone | 9-Fluororisperidone | 16-fold more stable | 16 |
| Celecoxib | Celecoxib | 4'-Fluorocelecoxib | 4-fold more stable | 4 |
| N-Alkyl-substituted piperidine-2-carboxamides | Ropivacaine/Levobupivacaine | Fluorinated derivatives | More readily oxidized | Decrease |
Note: Data is extrapolated from studies on complex molecules containing benzylamine or related motifs. The impact of fluorination on metabolic stability is highly context-dependent.
Key Insights from Metabolic Stability Data:
-
Strategic fluorination at metabolically labile positions can significantly increase metabolic stability, as demonstrated by fluorinated analogues of risperidone and celecoxib.[4]
-
However, fluorination does not universally lead to increased stability. In a series of N-alkyl-substituted piperidine-2-carboxamides, fluorinated derivatives were found to be more readily oxidized, a phenomenon correlated with increased lipophilicity.[5]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Membrane preparation from cells expressing the target receptor (e.g., Dopamine D2 or Serotonin 5-HT2A).
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone).
-
Non-specific binding determinant (e.g., Haloperidol).
-
Test compounds (fluorinated and non-fluorinated benzylamine analogues).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-specific determinant).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Metabolic Stability Assay
Objective: To determine the in vitro metabolic stability (half-life and intrinsic clearance) of a test compound using liver microsomes.
Materials:
-
Liver microsomes (human, rat, or mouse).
-
Test compounds (fluorinated and non-fluorinated benzylamine analogues).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (or NADPH).
-
Reaction termination solution (e.g., ice-cold acetonitrile with an internal standard).
-
96-well plates or microcentrifuge tubes.
-
Incubator/shaking water bath (37°C).
-
Centrifuge.
-
LC-MS/MS system for analysis.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer. Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the reaction termination solution.
-
Protein Precipitation: Centrifuge the terminated reaction samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant using an LC-MS/MS method to quantify the remaining concentration of the parent test compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the plot.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (protein concentration in mg/mL).
-
Visualization of Signaling Pathways and Experimental Workflows
To further elucidate the context of this comparative study, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified Dopamine D2 receptor signaling cascade.
Conclusion
The strategic fluorination of benzylamine analogues offers a powerful approach to modulate their pharmacological properties. As demonstrated by the presented data, fluorination can lead to significant increases in binding affinity and metabolic stability, although these effects are highly dependent on the specific molecular context and the position of the fluorine substituent. A thorough understanding of the structure-activity and structure-property relationships, guided by robust experimental evaluation using the detailed protocols provided, is essential for the successful design and development of novel benzylamine-based therapeutics with optimized efficacy and pharmacokinetic profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-(Difluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic pathways for the preparation of 3-(Difluoromethoxy)benzylamine, a valuable building block in medicinal chemistry and drug development. The performance of each route is evaluated based on reported and analogous experimental data, offering insights into yield, reaction conditions, and potential scalability.
At a Glance: Synthetic Pathways
Two viable synthetic routes to this compound have been evaluated:
-
Pathway 1: Reductive Amination. This two-step sequence involves the initial synthesis of 3-(Difluoromethoxy)benzaldehyde followed by a one-pot reductive amination to yield the target benzylamine.
-
Pathway 2: Nitrile Reduction. This pathway also consists of two steps, beginning with the synthesis of 3-(Difluoromethoxy)benzonitrile, which is subsequently reduced to the final product.
The following sections provide a detailed comparison of these pathways, including quantitative data, experimental protocols, and workflow diagrams.
Data Presentation
| Parameter | Pathway 1: Reductive Amination | Pathway 2: Nitrile Reduction |
| Starting Material | 3-Hydroxybenzaldehyde | 3-Hydroxybenzonitrile |
| Key Intermediates | 3-(Difluoromethoxy)benzaldehyde | 3-(Difluoromethoxy)benzonitrile |
| Step 1 Reagents | Sodium chlorodifluoroacetate, Base (e.g., Na2CO3), DMF/water | Sodium chlorodifluoroacetate, Base (e.g., Na2CO3), DMSO/water |
| Step 2 Reagents | Ammonia, Sodium Borohydride, Methanol | Borane dimethyl sulfide, Tetrahydrofuran |
| Overall Estimated Yield | 60-75% | 75-85% |
| Purity (Typical) | >95% (after chromatography) | >98% (after chromatography) |
| Key Advantages | Utilizes a common and often readily available starting material. Reductive amination is a well-established and versatile transformation. | Potentially higher overall yield based on analogous reactions. Milder conditions for the final reduction step may be possible. |
| Key Disadvantages | Reductive amination can sometimes lead to side products if not carefully controlled. Isolation of the intermediate aldehyde may be required. | The nitrile intermediate may be more challenging to prepare in high yield compared to the aldehyde. Borane reagents require careful handling. |
Experimental Protocols
Pathway 1: Reductive Amination
Step 1: Synthesis of 3-(Difluoromethoxy)benzaldehyde
This protocol is adapted from the synthesis of analogous difluoromethoxy-substituted benzaldehydes.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1.0 eq) and sodium carbonate (1.5 eq) in a mixture of dimethylformamide (DMF) and water.
-
Difluoromethylation: Add sodium chlorodifluoroacetate (1.5-2.0 eq) to the mixture. Heat the reaction to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-(Difluoromethoxy)benzaldehyde.
Step 2: Reductive Amination of 3-(Difluoromethoxy)benzaldehyde
This is a general procedure for the reductive amination of benzaldehydes.
-
Imine Formation: Dissolve 3-(Difluoromethoxy)benzaldehyde (1.0 eq) in methanol. Add a solution of ammonia in methanol (excess) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for an additional 2-3 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound is purified by column chromatography.
Pathway 2: Nitrile Reduction
Step 1: Synthesis of 3-(Difluoromethoxy)benzonitrile
This protocol is based on the synthesis of a chloro-substituted analog.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxybenzonitrile (1.0 eq) and sodium carbonate (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and water.[1]
-
Difluoromethylation: Add sodium chlorodifluoroacetate (1.5 eq) to the solution.[1] Heat the mixture to 100°C under a nitrogen atmosphere and maintain for 5 hours.[1]
-
Work-up and Purification: After cooling, add water to the reaction mixture and extract with ethyl acetate.[1] The combined organic layers are washed, dried, and concentrated. The resulting crude 3-(Difluoromethoxy)benzonitrile is purified by column chromatography to yield a yellow oil.[1]
Step 2: Reduction of 3-(Difluoromethoxy)benzonitrile
This procedure is adapted from the reduction of the analogous chloro-substituted nitrile.[1]
-
Reaction Setup: Dissolve 3-(Difluoromethoxy)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0°C under a nitrogen atmosphere.[1]
-
Reduction: Add borane dimethyl sulfide complex (3.0 eq) dropwise to the solution.[1] After the addition, warm the reaction to 65°C and stir for 18 hours.[1]
-
Work-up and Purification: Cool the reaction to 0°C and quench by the dropwise addition of methanol.[1] Concentrate the mixture under reduced pressure. The residue is purified by column chromatography to give this compound as a pale yellow oil.[1] The yield for the analogous 3-chloro-5-(difluoromethoxy)benzylamine was reported to be 91%.[1]
Mandatory Visualization
References
Unlocking Metabolic Stability: A Comparative Guide to 3-(Difluoromethoxy)benzylamine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a critical step in the journey from discovery to clinical application. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool to enhance the metabolic profile of potential therapeutics. This guide provides a comparative assessment of the metabolic stability of compounds derived from 3-(Difluoromethoxy)benzylamine, a versatile building block increasingly utilized in medicinal chemistry to improve the pharmacokinetic properties of drug-like molecules.
The introduction of a difluoromethoxy (-OCHF₂) group is a key strategy to block or slow down common metabolic pathways, particularly those mediated by Cytochrome P450 (CYP) enzymes.[1] This guide will delve into the experimental data, detailed protocols, and the underlying principles of how this structural modification can lead to more robust drug candidates.
Comparative Metabolic Stability: The Impact of Difluoromethoxy Substitution
To illustrate the effect of the 3-(difluoromethoxy)benzyl moiety on metabolic stability, we present a representative comparison of a hypothetical compound series. The data, modeled on typical results from in vitro liver microsomal stability assays, compares a parent compound with a simple benzylamine core to its 3-methoxy and 3-(difluoromethoxy) analogs.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound ID | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| ALT-1 | Benzylamine Derivative | 15 | 46.2 |
| ALT-2 | 3-Methoxybenzylamine Derivative | 35 | 19.8 |
| DFB-1 | This compound Derivative | > 60 | < 11.6 |
Note: The data presented in this table is representative and for illustrative purposes to demonstrate the expected trend in metabolic stability.
The data clearly indicates a significant improvement in metabolic stability with the introduction of the difluoromethoxy group. The parent benzylamine derivative (ALT-1) exhibits rapid metabolism, characterized by a short half-life and high intrinsic clearance. The introduction of a methoxy group (ALT-2) provides a moderate improvement in stability, likely by altering the electronic properties of the aromatic ring. However, the this compound derivative (DFB-1) shows a dramatically increased half-life and significantly lower intrinsic clearance, highlighting the effectiveness of the -OCHF₂ group in blocking metabolic attack.
The "Metabolic Shielding" Effect of the Difluoromethoxy Group
The enhanced stability of compounds derived from this compound can be attributed to the high strength of the carbon-fluorine bond. This makes the difluoromethoxy group resistant to oxidative metabolism, a common fate for many drug candidates.
As depicted in Figure 1, the methoxy group is susceptible to O-dealkylation by CYP450 enzymes, a common and often rapid metabolic pathway. In contrast, the difluoromethoxy group is resistant to this enzymatic cleavage, effectively "shielding" this position from metabolism and forcing metabolic processes to occur at other, potentially less labile, sites on the molecule.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of metabolic stability. The following are standard protocols for key in vitro assays.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, predominantly by CYP enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compounds and positive controls (e.g., a rapidly metabolized compound and a stable compound)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard for reaction termination and sample analysis
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test and control compounds. Dilute the liver microsomes in phosphate buffer.
-
Incubation Mixture: In a 96-well plate, combine the liver microsomes, and the test compound. Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.
Objective: To determine the IC₅₀ value of a test compound for major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Materials:
-
Test compound
-
Pooled human liver microsomes
-
Specific CYP isoform probe substrates
-
NADPH regenerating system
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the test compound at various concentrations with human liver microsomes, a specific CYP probe substrate, and the NADPH regenerating system.
-
Metabolite Quantification: After a set incubation time, terminate the reaction and quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control to determine the percent inhibition. The IC₅₀ value is the concentration of the test compound that causes 50% inhibition of the CYP isoform activity.
Conclusion
The strategic incorporation of the this compound scaffold is a highly effective approach for enhancing the metabolic stability of drug candidates. The inherent stability of the difluoromethoxy group against oxidative metabolism translates to longer half-lives and lower intrinsic clearance in vitro, which are desirable properties for in vivo applications. By understanding the principles of metabolic shielding and employing robust in vitro assays, researchers can rationally design and select compounds with improved pharmacokinetic profiles, ultimately increasing the probability of success in the drug development pipeline.
References
A Comparative Guide to the Lipophilicity of Difluoromethoxy and Trifluoromethoxy Substituted Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy (-OCF2H) and trifluoromethoxy (-OCF3) groups are frequently employed as bioisosteres of the methoxy group to enhance metabolic stability. While both substituents significantly impact a molecule's characteristics, their influence on lipophilicity—a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile—exhibits notable differences. This guide provides an objective comparison of the lipophilicity of compounds substituted with these two key fluorinated motifs, supported by experimental data.
Quantitative Comparison of Lipophilicity
The lipophilicity of a compound is most commonly expressed as its partition coefficient (LogP) or distribution coefficient (LogD). LogP refers to the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase. LogD is a pH-dependent measure that accounts for all ionized and neutral species. An increase in the LogP or LogD value signifies greater lipophilicity.
Experimental data from matched molecular pair analysis provides a direct comparison of the lipophilicity of -OCF2H and -OCF3 substituted compounds. A study analyzing 15 neutral aryl-OCF3/aryl-OCHF2 pairs revealed a significant and consistent difference in their lipophilicity.
| Substituent Pair | Average ∆LogP (LogP OCF2H - LogP OCF3) | Implication |
| Aryl-OCF2H vs. Aryl-OCF3 | -0.7 ± 0.1 | -OCF2H is consistently less lipophilic than -OCF3 |
This dataset clearly indicates that replacing a trifluoromethoxy group with a difluoromethoxy group leads to a substantial decrease in lipophilicity, with the LogP value decreasing by an average of 0.7 units.
Further supporting this observation are the Hansch-Leo lipophilicity parameters (π), which quantify the contribution of a substituent to the overall LogP of a parent molecule.
| Substituent | Hansch-Leo Lipophilicity Parameter (π) |
| Trifluoromethoxy (-OCF3) | +1.04 |
| Difluoromethoxy (-OCF2H) | +0.2 to +0.6 |
The higher π value for the -OCF3 group confirms its greater contribution to lipophilicity compared to the -OCF2H group. The range provided for the -OCF2H group suggests that its lipophilicity can be influenced by the molecular context.[1]
Key Physicochemical Differences and Their Implications
The observed disparity in lipophilicity between the two groups can be attributed to their distinct electronic and structural properties.
dot
Caption: Physicochemical properties of -OCF3 and -OCF2H and their impact on drug design.
The trifluoromethoxy group is a potent electron-withdrawing group and is considered a weak hydrogen bond acceptor. In contrast, the difluoromethoxy group, while still electron-withdrawing, possesses a hydrogen atom that can act as a hydrogen bond donor. This capability for hydrogen bonding can lead to more specific interactions with biological targets and may contribute to its lower overall lipophilicity. Furthermore, the -OCF2H group is described as having "dynamic lipophilicity," meaning its lipophilic character can be modulated by its conformation and the local environment.
Experimental Protocols
The determination of LogP and LogD values is crucial for understanding the lipophilicity of a compound. The following are summaries of standard experimental protocols.
Shake-Flask Method (Gold Standard for LogP/LogD Determination)
This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.
-
Preparation of Phases: n-Octanol and an appropriate aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD measurements) are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Compound Addition: A small amount of the test compound is dissolved in the aqueous phase.
-
Partitioning: A known volume of the compound-containing aqueous phase is mixed with a known volume of the saturated n-octanol.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP (for neutral compounds) or LogD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[2][3][4]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This is a high-throughput method that correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.
-
System Setup: An HPLC system equipped with a reversed-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times (t_R_) are recorded. A calibration curve is generated by plotting the known LogP values against the logarithm of the capacity factor (log k'), where k' = (t_R_ - t_0_) / t_0_ (t_0_ is the column dead time).
-
Sample Analysis: The test compound is injected into the HPLC system under the same conditions as the standards, and its retention time is measured.
-
LogP Determination: The log k' of the test compound is calculated, and its LogP value is determined from the calibration curve.[5][6][7][8]
dot
Caption: Experimental workflows for LogP/LogD determination.
Conclusion
The choice between incorporating a difluoromethoxy or a trifluoromethoxy group into a drug candidate can have a profound impact on its lipophilicity and, consequently, its overall ADME profile. The trifluoromethoxy group consistently imparts a higher degree of lipophilicity compared to the difluoromethoxy group. This makes the -OCF3 group a suitable choice when increased membrane permeability or CNS penetration is desired. Conversely, the less lipophilic nature of the -OCF2H group may be advantageous for optimizing aqueous solubility and reducing potential off-target effects associated with high lipophilicity. Additionally, the hydrogen bond donor capacity of the -OCF2H group offers opportunities for enhancing target-specific interactions. A thorough understanding of these differences, supported by robust experimental data, is essential for making informed decisions in the intricate process of drug design and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 7. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 8. encyclopedia.pub [encyclopedia.pub]
Safety Operating Guide
Safe Disposal of 3-(Difluoromethoxy)benzylamine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-(Difluoromethoxy)benzylamine, a versatile compound often utilized in medicinal chemistry and pharmaceutical research.[1] Adherence to these guidelines is critical due to the compound's hazardous properties, including causing severe skin burns and eye damage.[2][3][4]
Hazard and Disposal Summary
To facilitate a quick assessment of the risks and required precautions, the following table summarizes the key hazard and disposal information for this compound.
| Identifier | Hazard Classification | Disposal Recommendation |
| Name | This compound | Dispose of contents/container to an approved waste disposal plant.[3][4][5] |
| CAS Number | 244022-71-7[2] | Should not be released into the environment.[4][6] |
| Primary Hazards | H314 - Causes severe skin burns and eye damage.[2][3][4] | Observe all federal, state, and local environmental regulations. |
| Additional Hazards | H227 - Combustible liquid.[3] H302 + H312 - Harmful if swallowed or in contact with skin.[3] H402 - Harmful to aquatic life.[3] | Contact a licensed professional waste disposal service to dispose of this material. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that minimizes risk to personnel and the environment. The following protocol outlines the necessary steps for its safe disposal.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, it is mandatory to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Wear chemical safety goggles and a face shield.[2][3]
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).[2][3]
-
Body Protection: Wear a protective suit and safety boots.[2]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a respirator with an appropriate cartridge.
2. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][6]
3. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[4][6]
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal.
4. Final Disposal:
-
The primary method for the disposal of this compound is through a licensed and approved waste disposal facility.[3][4][5]
-
Do not dispose of the chemical down the drain or into the environment.[3][4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to arrange for pickup and disposal in accordance with all applicable regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(Difluoromethoxy)benzylamine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(Difluoromethoxy)benzylamine. It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling and management of this chemical, thereby fostering a secure laboratory environment.
Hazard Identification and Physicochemical Properties
This compound is a hazardous chemical that can cause severe skin burns and eye damage.[1][2] It is crucial to handle this compound with appropriate safety measures to prevent exposure.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₉F₂NO | [3] |
| Molecular Weight | 173.16 g/mol | [3] |
| Appearance | Colorless to light orange to yellow clear liquid | [3] |
| Density | 1.23 g/cm³ | [3] |
| Refractive Index | n20D 1.49 | [3] |
| Storage Conditions | Store at 2 - 8 °C | [3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [1][2] |
| Signal Word | Danger | [2] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure risk. The following PPE should be worn at all times when handling this compound.
Table 2: Required Personal Protective Equipment
| PPE Category | Item Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption. |
| Body Protection | A chemical-resistant laboratory coat or gown. | To protect skin and personal clothing from splashes and spills. |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield. | To protect eyes and face from splashes and aerosols. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of spills. | To prevent inhalation of vapors or mists. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Ensure all necessary PPE is correctly donned before entering the designated handling area.
-
Conduct all handling operations within a certified chemical fume hood to ensure adequate ventilation.
-
Before use, visually inspect the container for any signs of damage or leaks.
-
When weighing, use a tared, sealed container to minimize exposure.
3.2. Dissolving and Transferring:
-
Use appropriate, clean glassware.
-
Slowly add the chemical to the solvent to avoid splashing.
-
Use a pipette or a funnel for transferring solutions to prevent spills.
-
After handling, thoroughly wash hands and forearms with soap and water, even if gloves were worn.
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of exposure.
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [4][5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | [4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [2] |
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
5.1. Waste Segregation:
-
Liquid Waste: Collect all solutions containing the chemical in a designated, labeled, and sealed hazardous waste container.
-
Solid Waste: Dispose of all contaminated consumables (e.g., gloves, pipette tips, paper towels) in a designated, labeled solid hazardous waste container.
5.2. Disposal Method:
-
All waste must be disposed of through a certified hazardous waste management company.
-
Do NOT pour the chemical or its solutions down the drain.
Chemical Spill Workflow
The following diagram outlines the procedural workflow for managing a spill of this compound.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
